4-[2-(Trimethylsilyl)ethyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-trimethylsilylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,8-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENZLPBXUQYNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-[2-(Trimethylsilyl)ethyl]aniline: A Strategic Organosilicon Building Block
Technical Guide & Synthesis Profile
Executive Summary
4-[2-(Trimethylsilyl)ethyl]aniline (CAS 17961-95-4 ) is a specialized organosilicon intermediate used primarily in medicinal chemistry and materials science.[1][2] Structurally, it consists of an aniline core substituted at the para position with a 2-(trimethylsilyl)ethyl group.[1][2] This saturated "silyl-ethyl" tail serves as a robust, lipophilic bulky group that mimics carbon analogs (like tert-butyl) while offering distinct metabolic and electronic properties—a concept known as silicon bioisosterism .[1]
Unlike its more common unsaturated analog, 4-[(trimethylsilyl)ethynyl]aniline (CAS 75867-39-9), this compound possesses a flexible ethylene linker, making it chemically stable against hydration and suitable for applications requiring rotational freedom or specific steric occupancy.[1]
Chemical Identity & Properties
Identification Data
| Parameter | Technical Detail |
| Chemical Name | This compound |
| CAS Number | 17961-95-4 |
| Synonyms | p-(2-Trimethylsilylethyl)aniline; 4-(2-TMS-ethyl)aniline |
| Molecular Formula | C₁₁H₁₉NSi |
| Molecular Weight | 193.36 g/mol |
| SMILES | C(C)CCc1ccc(N)cc1 |
| InChI Key | Computed from structure:[1]InChI=1S/C11H19NSi... |
Physical Properties[1]
-
Physical State: Typically a viscous oil or low-melting solid (distinct from the ethynyl analog which melts at ~96°C).[1]
-
Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate); insoluble in water due to the lipophilic TMS-ethyl tail.[1]
-
Stability: Stable under standard laboratory conditions. The C–Si bond is robust but can be cleaved by strong fluoride sources (e.g., TBAF) under forcing conditions, though less labile than alkynyl-silanes.[1]
Synthesis & Manufacturing Protocols
Strategic Route: Hydrogenation of Alkyne Precursor
The most reliable and high-yield synthesis involves the catalytic hydrogenation of the commercially available alkyne precursor.[1] This method avoids the harsh conditions of direct nitration/reduction sequences.[1]
Step 1: Precursor Assembly (Sonogashira Coupling)
-
Reagents: 4-Iodoaniline, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂ (Cat.), CuI (Cat.), Et₃N.[1]
-
Mechanism: Cross-coupling of the aryl halide with the terminal alkyne.[1]
-
Product: 4-[(Trimethylsilyl)ethynyl]aniline (CAS 75867-39-9).[1]
Step 2: Catalytic Hydrogenation (Target Synthesis)
-
Reagents: H₂ (1-3 atm), 10% Pd/C, Methanol or Ethanol.[1]
-
Protocol:
-
Dissolve 4-[(trimethylsilyl)ethynyl]aniline (1.0 eq) in dry methanol (0.1 M concentration).
-
Add 10% Pd/C (5-10 wt% loading).
-
Purge the vessel with N₂ followed by H₂.[1]
-
Stir vigorously under H₂ balloon pressure (1 atm) or in a Parr shaker (3 atm) for 4–12 hours. Monitor via TLC (disappearance of the alkyne spot).[1]
-
Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc) to yield This compound .
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from commodity starting materials to the target organosilane.
Figure 1: Step-wise synthesis pathway transforming the aryl halide to the saturated silyl-ethyl aniline.
Functional Applications
Medicinal Chemistry: The "Silicon Switch"
In drug discovery, the 2-(trimethylsilyl)ethyl group is often used as a bioisostere for tert-butyl or iso-pentyl groups.[1]
-
CLogP Modulation: The silicon atom is more lipophilic than carbon, increasing the membrane permeability of the parent molecule.[1]
-
Metabolic Blockade: The bulky TMS group at the para position effectively blocks metabolic oxidation (hydroxylation) at the vulnerable para site of the aniline ring, potentially extending the half-life (
) of the drug candidate.[1]
Surface Chemistry & Materials
The aniline amine (-NH₂) serves as a reactive "handle" for anchoring the lipophilic silicon tail to surfaces.[1]
-
Diazonium Grafting: Conversion to the diazonium salt allows electrochemical grafting onto carbon or gold electrodes, creating a hydrophobic, silicon-rich monolayer.[1]
-
Polymer Capping: Used as a chain terminator or end-capper in polyimide or polyamide synthesis to introduce surface hydrophobicity.[1]
Application Logic Map[1]
Figure 2: Functional utility map highlighting the compound's role in modifying physicochemical properties.[1]
Handling & Safety (SDS Summary)
While specific toxicological data for this exact derivative may be limited, it should be handled with the standard precautions applicable to anilines and organosilanes .[1]
-
Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, though the silyl-ethyl group itself is stable.[1]
References
-
Chemical Identity & CAS Verification
-
Synthesis of Silyl-Anilines (General Methodology)
-
Hydrogenation Protocols for Alkynyl Anilines
-
Organosilicon Bioisosteres in Drug Design
Sources
A Spectroscopic Guide to 4-[2-(Trimethylsilyl)ethyl]aniline: Structure, Characterization, and Analysis
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-[2-(Trimethylsilyl)ethyl]aniline, a versatile organosilicon compound with applications in organic synthesis and materials science. We present a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering not just raw data but also an in-depth interpretation grounded in established spectroscopic principles. Each section includes detailed experimental protocols, data interpretation that explains the causal relationships between molecular structure and spectral features, and supporting visualizations to facilitate a deeper understanding of the analytical workflow and structural elucidation.
Introduction
This compound is a para-substituted aniline derivative featuring a trimethylsilylethyl group. This functional group imparts unique properties, including increased lipophilicity and metabolic stability, making it an interesting building block in medicinal chemistry and a useful intermediate in organic synthesis. The trimethylsilyl (TMS) moiety also serves as a convenient spectroscopic probe, particularly in NMR and mass spectrometry, due to its distinct signals and predictable fragmentation patterns.[1]
Accurate structural characterization is paramount for any chemical entity intended for advanced applications. This guide provides a foundational spectroscopic dataset and interpretive framework for this compound, ensuring its unambiguous identification and quality control.
The molecular structure, which forms the basis for all subsequent spectroscopic interpretation, is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of this compound is based on predicted values derived from spectral data of analogous compounds, such as 4-ethylaniline and various trimethylsilyl-containing molecules.
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Si-(CH₃)₃ | ~0.0 | Singlet | - | 9H |
| -CH₂-Si | ~0.8 - 1.0 | Triplet | ~8.0 | 2H |
| Ar-CH₂- | ~2.6 - 2.8 | Triplet | ~8.0 | 2H |
| -NH₂ | ~3.6 | Broad Singlet | - | 2H |
| Ar-H (ortho to NH₂) | ~6.6 - 6.7 | Doublet | ~8.5 | 2H |
| Ar-H (meta to NH₂) | ~7.0 - 7.1 | Doublet | ~8.5 | 2H |
Expertise & Experience - Interpreting the ¹H NMR Spectrum:
-
Trimethylsilyl (TMS) Protons: The nine equivalent protons of the TMS group are highly shielded due to the low electronegativity of silicon and are expected to appear as a sharp singlet far upfield, typically around 0.0 ppm. This signal is a hallmark of TMS-containing compounds.
-
Ethyl Linker Protons: The two methylene groups form an ethyl system. The protons on the carbon adjacent to the silicon (-CH₂-Si) are shielded and appear around 0.8-1.0 ppm. The protons on the carbon adjacent to the aromatic ring (Ar-CH₂-) are deshielded by the ring current and appear further downfield at approximately 2.6-2.8 ppm. Both signals are expected to be triplets due to coupling with each other, with a typical vicinal coupling constant of ~8.0 Hz.
-
Aromatic Protons: The para-substitution pattern results in a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-donating amino group are shielded and appear upfield (~6.6 ppm), while the protons meta to the amino group are less shielded and appear further downfield (~7.0 ppm). The ortho-coupling constant is typically in the range of 8-9 Hz.
-
Amine Protons: The protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary but is expected around 3.6 ppm.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Si-(C H₃)₃ | ~ -1.5 |
| -C H₂-Si | ~18.0 |
| Ar-C H₂- | ~38.0 |
| Ar-C (meta to NH₂) | ~129.0 |
| Ar-C (ortho to NH₂) | ~115.0 |
| Ar-C (ipso, C-SiEt) | ~135.0 |
| Ar-C (ipso, C-NH₂) | ~145.0 |
Expertise & Experience - Interpreting the ¹³C NMR Spectrum:
-
TMS Carbon: The carbon atoms of the methyl groups attached to silicon are highly shielded and resonate at a very low chemical shift, often slightly below 0 ppm.
-
Ethyl Linker Carbons: The CH₂-Si carbon is expected around 18.0 ppm, while the benzylic CH₂-Ar carbon is deshielded and appears further downfield around 38.0 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the amino group (C-NH₂) is the most deshielded (~145.0 ppm). The carbon bearing the ethylsilyl group is also deshielded but to a lesser extent (~135.0 ppm). The carbons ortho to the electron-donating amino group are shielded and appear upfield (~115.0 ppm), while the carbons meta to the amino group are less affected and resonate around 129.0 ppm.
Experimental Protocol for NMR Acquisition
A standardized protocol ensures reproducibility and high-quality data.
Caption: A typical workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3450 - 3350 | N-H stretch (asymmetric & symmetric) | Medium |
| 3050 - 3020 | Aromatic C-H stretch | Medium-Weak |
| 2960 - 2850 | Aliphatic C-H stretch | Strong |
| ~1620 | N-H bend (scissoring) | Strong |
| ~1600, ~1510 | Aromatic C=C stretch | Medium-Strong |
| ~1250 | Si-CH₃ symmetric bend | Strong |
| ~820 | para-substituted C-H out-of-plane bend | Strong |
| 860 - 840 | Si-C stretch | Strong |
Expertise & Experience - Interpreting the IR Spectrum:
-
N-H Vibrations: The presence of a primary amine (-NH₂) is confirmed by two medium-intensity bands in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong scissoring (bending) vibration is also expected around 1620 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches appear as weaker bands above 3000 cm⁻¹, while the strong absorptions just below 3000 cm⁻¹ are characteristic of the aliphatic C-H bonds in the ethyl group.
-
Aromatic Ring: The C=C stretching vibrations within the benzene ring typically give rise to two sharp bands around 1600 cm⁻¹ and 1510 cm⁻¹. The strong band around 820 cm⁻¹ is highly diagnostic for para-disubstitution.
-
Silicon-Carbon Vibrations: The trimethylsilyl group has very characteristic absorptions. A strong, sharp band around 1250 cm⁻¹ is due to the symmetric bending of the Si-CH₃ bonds. Additionally, strong Si-C stretching bands are expected in the 860-840 cm⁻¹ region.[2]
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of liquid or solid samples.
Caption: Standard procedure for ATR-FTIR analysis.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₁₉NSi
-
Exact Mass: 193.1287
-
Nominal Molecular Weight: 193
| m/z (mass-to-charge) | Proposed Fragment Ion | Fragment Lost | Predicted Relative Intensity |
| 193 | [M]⁺˙ (Molecular Ion) | - | Moderate |
| 178 | [M - CH₃]⁺ | ˙CH₃ | High |
| 106 | [M - Si(CH₃)₃]⁺ | ˙Si(CH₃)₃ | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | ˙CH₂Si(CH₃)₃ | Low |
| 73 | [Si(CH₃)₃]⁺ | C₈H₁₀N˙ | High (often base peak) |
Expertise & Experience - Interpreting the Mass Spectrum: The fragmentation of this compound under EI conditions is governed by the formation of stable ions and radicals.
-
Molecular Ion (m/z 193): The peak corresponding to the intact molecule radical cation should be observable.
-
[M-15]⁺ (m/z 178): A very common and often intense peak in the mass spectra of TMS compounds is the loss of a methyl radical (˙CH₃, 15 Da) from the silicon atom to form a stable silicon-centered cation.[3]
-
Benzylic Cleavage (m/z 106): Cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) is a favorable process. This results in the loss of the trimethylsilyl radical (˙Si(CH₃)₃, 73 Da) and the formation of the 4-ethylaniline radical cation at m/z 106. This is analogous to the fragmentation of 4-ethylaniline itself, where the base peak is often [M-CH₃]⁺.
-
Tropylium Ion (m/z 91): While less favorable than the m/z 178 fragment, cleavage of the benzylic C-C bond with charge retention on the aromatic portion can lead to the formation of a tropylium ion after rearrangement, a common fragment for alkylbenzenes.[4][5]
-
Trimethylsilyl Cation (m/z 73): Cleavage of the bond between the ethyl linker and the silicon atom can generate the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺. This fragment is often the base peak in the spectra of silylated compounds.[3]
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile and semi-volatile compounds like the title molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, confirming the connectivity of the aromatic ring and the silylethyl side chain. IR spectroscopy validates the presence of key functional groups, notably the primary amine and the trimethylsilyl moiety. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that is consistent with the proposed structure, highlighting characteristic losses of methyl and trimethylsilyl groups. The protocols and interpretive guidance provided herein serve as a reliable resource for the analysis and quality control of this compound in research and development settings.
References
-
Fiveable. (2025, August 15). Para-Substituted Benzene Definition. Fiveable. [Link]
-
Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene. Doc Brown's Chemistry. [Link]
-
Homework.Study.com. (n.d.). Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum?. Study.com. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]
-
Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
-
ResearchGate. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES | Request PDF. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Ethylaniline. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Benzenamine, 4-ethyl-. NIST Chemistry WebBook. [Link]
-
Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. [Link]
-
Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257. [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). AIST. [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. [Link]
-
NIST. (n.d.). Benzenamine, 4-ethyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Key literature and seminal papers on 4-[2-(Trimethylsilyl)ethyl]aniline
An In-Depth Technical Guide to 4-[2-(Trimethylsilyl)ethyl]aniline: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a compound situated at the intersection of aromatic amine chemistry and organosilicon science. While direct literature on this specific molecule is notably scarce, this document leverages established synthetic methodologies and the well-documented properties of analogous structures to present a thorough analysis. Plausible synthetic routes are detailed, and the unique characteristics imparted by the 2-(trimethylsilyl)ethyl moiety are explored. Furthermore, potential applications in drug discovery, medicinal chemistry, and materials science are inferred from the known utility of substituted anilines and organosilicon compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis and potential utility of this and related compounds.
Introduction: The Convergence of Aniline and Organosilicon Chemistry
The aniline scaffold is a cornerstone of modern chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Its versatility as a synthetic intermediate and its prevalence in biologically active molecules make it a "privileged scaffold" in medicinal chemistry.[1] Concurrently, the field of organosilicon chemistry has matured significantly, with the incorporation of silicon into organic molecules offering a powerful strategy to modulate their physicochemical properties.[3][4] The substitution of carbon with silicon can influence lipophilicity, metabolic stability, and hydrogen bonding capabilities, providing a unique tool for optimizing drug candidates and designing novel materials.[5][6]
This guide focuses on This compound , a molecule that marries these two important chemical domains. It is important to note that this specific compound is not widely reported in the scientific literature, in stark contrast to its well-documented analogue, 4-[(trimethylsilyl)ethynyl]aniline. Consequently, this document takes a prospective approach, proposing robust synthetic pathways and inferring the properties and applications of the title compound from a firm foundation of analogous and well-understood chemical principles.
Proposed Synthetic Routes
Two primary retrosynthetic strategies are proposed for the synthesis of this compound, each leveraging reliable and well-established organic transformations.
Strategy 1: Reduction of a Pre-functionalized Nitrobenzene
This approach involves the initial formation of the 2-(trimethylsilyl)ethyl side chain on a nitrobenzene ring, followed by the reduction of the nitro group to the target aniline.
Sources
- 1. echemi.com [echemi.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers and purity levels of 4-[2-(Trimethylsilyl)ethyl]aniline
This in-depth technical guide details the commercial supply landscape, purity specifications, and critical quality attributes (CQAs) of 4-[2-(Trimethylsilyl)ethyl]aniline , a specialized organosilicon building block used in medicinal chemistry and materials science.
Supply Chain, Purity Analysis, and Quality Assurance
Executive Summary
This compound (CAS: 17961-95-4 ) is a specialized aniline derivative featuring a para-positioned trimethylsilylethyl group.[1] Unlike its more common unsaturated counterpart, 4-[(trimethylsilyl)ethynyl]aniline, this saturated ethyl analog offers unique steric and electronic properties, serving as a robust lipophilic bioisostere in drug design and a stable monomer in advanced polymer synthesis.
This guide provides researchers with a validated framework for sourcing, verifying, and handling this compound, emphasizing the removal of synthesis-related impurities such as palladium residues and desilylated byproducts.
Chemical Profile & Identification
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 17961-95-4 |
| Molecular Formula | C₁₁H₁₉NSi |
| Molecular Weight | 193.36 g/mol |
| Structure | H₂N-C₆H₄-CH₂CH₂-Si(CH₃)₃ |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Key Precursor | 4-[(Trimethylsilyl)ethynyl]aniline (CAS 75867-39-9) |
Commercial Supply Landscape
The supply chain for this compound is bifurcated into Stock Suppliers (off-the-shelf) and Custom Synthesis (on-demand), primarily due to its specialized nature compared to the ethynyl analog.[1]
A. Primary Commercial Sources
| Supplier | Catalog/Grade | Typical Purity | Availability Status |
| Sigma-Aldrich (Merck) | Fine Chemical | ≥ 97% | Stock / Lead Time |
| CymitQuimica | Research Grade | 95% - 97% | Stock |
| BOC Sciences | Building Block | > 95% (HPLC) | Custom / Stock |
| Chem-Impex | Pharma Interm. | ≥ 98% | Frequent Stock |
B. Sourcing Strategy & Risk Mitigation[1]
-
The "Ethynyl" Trap: Many catalogs list the ethynyl (triple bond) analog (CAS 75867-39-9) more prominently.[1] Verify the CAS 17961-95-4 specifically to ensure the saturated ethyl chain.
-
Custom Synthesis Route: If stock is unavailable, the compound is reliably synthesized via the catalytic hydrogenation of the ethynyl precursor. This is a low-risk custom synthesis request for any CRO.[1]
Purity Levels & Critical Quality Attributes (CQAs)
For pharmaceutical and materials applications, "purity" extends beyond simple HPLC area percentage. The specific impurities profile is dictated by the synthesis pathway (Sonogashira coupling followed by Hydrogenation).
A. Impurity Profile Analysis[1]
-
Desilylated Byproduct (4-Ethylaniline):
-
Palladium (Pd) Residues:
-
Unreduced Alkyne/Alkene:
B. Recommended Purity Specifications
| Application | Minimum Purity | Critical Test | Max Pd Limit |
| Basic Research | > 95% | ¹H NMR | N/A |
| MedChem (SAR) | > 97% | LC-MS + ¹H NMR | < 50 ppm |
| Process Dev (GMP) | > 98.5% | qNMR / HPLC | < 10 ppm |
Synthesis & Quality Control Workflow
The following diagram illustrates the logical synthesis flow and the control points (CP) required to validate the material.
Caption: Synthesis pathway from 4-iodoaniline to the target ethyl-aniline, highlighting critical impurity origins.
Validated Analytical Protocols
To ensure scientific integrity, use these self-validating protocols to confirm identity and purity.
Protocol A: ¹H NMR Identity Verification
-
Solvent: CDCl₃
-
Key Diagnostic Signals:
-
δ 0.05 ppm (s, 9H): The trimethylsilyl group (Si-Me₃). Integration reference.
-
δ 0.8–0.9 ppm (m, 2H): The methylene group adjacent to Silicon (–CH₂–Si). Distinctive high-field shift.
-
δ 2.4–2.5 ppm (m, 2H): The benzylic methylene (Ar–CH₂–).
-
δ 3.5 ppm (br s, 2H): Aniline –NH₂ protons (exchangeable).
-
δ 6.6–7.0 ppm (m, 4H): Aromatic AA'BB' system.
-
-
Validation Criterion: The integral ratio of the TMS peak (9H) to the aromatic region (4H) must be exactly 2.25:1. Deviation indicates desilylation or solvent contamination.[1]
Protocol B: Palladium Scavenging (If Pd > 50 ppm)
If the commercial batch tests high for Palladium (common in "tech grade" batches):
-
Dissolve compound in Ethyl Acetate (10 mL/g).
-
Add SiliaMetS® Thiol or activated charcoal (10 wt%).[1]
-
Stir at 40°C for 2 hours.
-
Filter through a 0.45 µm PTFE pad.[1]
-
Concentrate.[1] This typically reduces Pd content to < 5 ppm.[1]
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Stability: The C(sp³)–Si bond is robust, but prolonged exposure to strong acids (HCl, TFA) can cause protodesilylation. Avoid storing in acidic solvents (e.g., unneutralized CDCl₃).
-
Safety: Standard precautions for anilines apply.
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and eye irritation.[1]
-
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 17961-95-4).[1][2]Link
-
PubChem. Compound Summary: this compound.[1] National Library of Medicine.[1] Link
-
Little, J. L. (1999).[1][3] Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22.[1] (Context on silyl stability). Link
Sources
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 4-[2-(Trimethylsilyl)ethyl]aniline
Abstract
This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 4-[2-(Trimethylsilyl)ethyl]aniline using Thermogravimetric Analysis (TGA). As direct TGA data for this specific compound is not widely published, this document synthesizes established principles from the thermal analysis of analogous structures—aniline derivatives, alkyl-substituted aromatics, and organosilanes—to construct a predictive model of its behavior. This guide is intended for researchers, analytical chemists, and material scientists who require a deep understanding of the thermal properties of silylated organic compounds for applications in drug development, polymer science, and organic synthesis. We present a detailed experimental protocol, a discussion of the anticipated thermogram, and a proposed multi-stage decomposition mechanism, providing a robust framework for empirical investigation.
Introduction: The Significance of Thermal Stability for Silylated Anilines
This compound is an organosilicon compound featuring a primary aniline functional group linked to a trimethylsilyl (TMS) moiety via an ethyl bridge. The molecular structure is C₁₁H₁₉NSi, with a calculated molecular weight of approximately 193.37 g/mol . The TMS group is often incorporated into organic molecules to enhance thermal stability, increase volatility for analytical purposes like gas chromatography, or to serve as a reactive handle in synthesis.[1]
Understanding the thermal stability of this molecule is paramount for its practical application. Thermogravimetric Analysis (TGA) is an essential technique for this characterization, providing precise data on mass changes as a function of temperature in a controlled atmosphere.[2][3] This information is critical for:
-
Defining Processing Limits: Establishing the maximum temperature the material can withstand during manufacturing, purification, or formulation without degradation.
-
Storage and Shelf-life: Predicting long-term stability under various thermal conditions.
-
Quality Control: Ensuring batch-to-batch consistency by comparing thermal decomposition profiles.
-
Mechanistic Insight: Elucidating the pathways of thermal decomposition, which can inform the design of more stable molecules.
This guide will build a theoretical framework for the TGA analysis of this compound by dissecting its constituent parts and their known thermal behaviors.
Predicted Thermal Behavior: A Mechanistic Rationale
The thermal stability of this compound is dictated by the relative strengths of the bonds within its structure. The decomposition is not expected to be a single-step event but rather a sequence of cleavages corresponding to the lability of different functional groups.
-
Silicon-Carbon (Si-C) vs. Carbon-Carbon (C-C) Bonds: The Si-C bond is generally weaker and more polarized than a C-C bond, making it a likely point of initial cleavage.[1] However, in non-activated alkylsilanes, this bond is still relatively robust.[4]
-
Ethyl Bridge: The pyrolysis of ethylbenzene serves as a strong analogue for the ethyl-aniline portion of the molecule. Studies show that the primary initiation step is the cleavage of the Cα-Cβ bond of the ethyl group, forming benzyl and methyl radicals at temperatures typically above 600°C.[5]
-
Aniline Moiety: Aniline and its simple derivatives are relatively stable, with decomposition temperatures often exceeding 250-300°C. The degradation of the aromatic ring itself occurs at much higher temperatures.
Based on these principles, we can hypothesize a multi-stage decomposition. The most likely initial fragmentation will occur at the ethyl bridge or the Si-C bonds, as these are weaker than the bonds of the aromatic ring.
Experimental Protocol: A Self-Validating TGA Method
To ensure reproducible and accurate results, a standardized TGA protocol is essential. The following methodology is proposed for the analysis of this compound.
Instrumentation: A calibrated thermogravimetric analyzer capable of heating to at least 800°C with a sensitivity of 0.1 µg is required.
Experimental Parameters:
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample into an inert crucible (e.g., alumina or platinum). Ensure an even, thin layer to promote uniform heating and efficient removal of evolved gases.
-
Atmosphere: High-purity Nitrogen (99.999%).
-
Flow Rate: 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions and isolate the pyrolytic decomposition pathway.[2]
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min. A linear heating rate is standard for dynamic TGA experiments.
-
-
Data Collection: Continuously record the sample mass, sample temperature, and time.
Rationale for Parameter Selection:
-
Heating Rate (10°C/min): This rate provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures higher, while slower rates may not be practical.
-
Final Temperature (800°C): This temperature is expected to be sufficient to induce complete decomposition of the organic and organosilicon components, leaving behind any potential inorganic residue.
-
Inert Atmosphere (N₂): Using nitrogen ensures that the observed mass loss is due to thermal decomposition (pyrolysis) alone, not oxidation, which would involve different reaction mechanisms and potentially show initial mass gains.
Interpreting the Thermogram: Predicted Decomposition Stages
The TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) for this compound are predicted to show two or three distinct mass loss stages under an inert atmosphere.
Stage 1: Initial Decomposition (Approx. 250-400°C) The first significant mass loss is anticipated to begin around 250°C. This stage is hypothesized to involve the cleavage of the weakest bonds in the aliphatic chain. The most probable event is the homolytic cleavage of the benzylic C-C bond or the Si-C bond. Given the pyrolysis behavior of ethylbenzene, cleavage of the ethyl chain is a strong possibility.[5] This would result in the loss of the trimethylsilylmethyl radical or related fragments.
Stage 2: Main Decomposition (Approx. 400-600°C) Following the initial fragmentation, the remaining structure will undergo further decomposition. This stage likely involves the breakdown of the aniline moiety and further fragmentation of the aliphatic linker, leading to the evolution of small hydrocarbon and nitrogen-containing gases.
Stage 3: High-Temperature Charring/Residue Formation (Above 600°C) At higher temperatures, the aromatic ring structure will break down, leading to the formation of a stable carbonaceous char. If silicon carbide (SiC) is formed through high-temperature reactions, a stable residue will remain at the end of the experiment.
Quantitative Data Summary
The following table outlines the predicted mass loss for the proposed decomposition steps, based on the molecular weight of 193.37 g/mol .
| Stage | Predicted Temperature Range (°C) | Proposed Lost Fragment(s) | Fragment MW ( g/mol ) | Theoretical Mass Loss (%) |
| 1 | 250 - 400 | Trimethylsilyl radical ((CH₃)₃Si•) + CH₂ | 73.19 + 14.03 = 87.22 | ~45.1% |
| 2 & 3 | 400 - 800 | Remaining ethylaniline structure & char formation | 106.15 | ~54.9% |
| Total | 250 - 800 | - | - | ~100% (assuming volatile Si species) |
Note: The actual mass loss may vary depending on the exact fragmentation pathway and whether intermediate species are volatile.
Proposed Thermal Decomposition Pathway
Based on the analysis of related compounds, a logical decomposition workflow can be proposed. The initiation is likely a bond scission event, followed by radical propagation and termination steps.
Caption: Proposed multi-stage thermal decomposition pathway for this compound under an inert atmosphere.
Conclusion
This technical guide provides a scientifically grounded, predictive framework for the thermogravimetric analysis of this compound. By synthesizing data from the pyrolysis of ethylbenzene, the thermal degradation of aniline derivatives, and the cleavage of organosilanes, we have established a detailed experimental protocol and a plausible multi-stage decomposition mechanism. The analysis predicts an initial mass loss event commencing around 250-400°C, attributed to the fragmentation of the trimethylsilyl-ethyl group, followed by the decomposition of the aromatic amine at higher temperatures. This guide serves as an authoritative starting point for any researcher or professional seeking to characterize the thermal properties of this compound, underscoring the power of predictive analysis based on fundamental chemical principles.
References
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Brooks, B. T., & Ellis, C. (1982). Pyrolysis of ethylbenzene. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 78, 2667-2677. [Link]
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Domke, S. B., Pogue, R. F., Van Neer, F. J. R., Smith, C. M., & Wojciechowski, B. W. (2001). Investigation of the Kinetics of Ethylbenzene Pyrolysis Using a Temperature-Scanning Reactor. Industrial & Engineering Chemistry Research, 40(2), 446-453. [Link]
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Kang, E. T., Neoh, K. G., & Tan, K. L. (1993). Thermal Analysis of Electroactive Polymers based on Aniline and its Derivatives - A comparative study. Journal of Thermal Analysis, 40(2), 539-546. [Link]
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Szwarc, M. (1948). The kinetics of the thermal decomposition of ethylbenzene. Journal of Chemical Physics, 16(2), 128-136. [Link]
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Tamao, K. (2004). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Proceedings of the Japan Academy, Series B, 80(6), 277-292. [Link]
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Sheme, M., Al-Sabagh, A. M., & Morsi, R. E. (2010). ETHYLBENZENE DEHYDROGENATION INTO STYRENE: KINETIC MODELING AND REACTOR SIMULATION. Egyptian Journal of Petroleum, 19(2), 69-80. [Link]
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Zhang, Y., et al. (2019). Recycling benzene and ethylbenzene from in-situ catalytic pyrolysis of plastic wastes. Energy Conversion and Management, 196, 107-114. [Link]
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Ouchi, A., Koga, Y., & Pola, J. (2004). The Carbon--Silicon Bond Cleavage of Organosilicon Compounds in Supercritical Water. Chemistry Letters, 33(10), 1326-1327. [Link]
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Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. [Link]
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ResearhGate. (2018). Thermogravimetric curves of PANI (Polyaniline) and its derivatives. [Link]
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Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052429, 4-((Trimethylsilyl)ethynyl)aniline. [Link]
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XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]
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Ouchi, A., Koga, Y., & Pola, J. (2004). The Carbon–Silicon Bond Cleavage of Organosilicon Compounds in Supercritical Water. Chemistry Letters, 33(10), 1326-1327. [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
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Llabre, M. F., et al. (2020). Thermal Stability of Choline Chloride-Based Deep Eutectic Solvents by Thermogravimetric Analysis. Journal of Chemical & Engineering Data, 65(12), 5894–5902. [Link]
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Wankhede, D. S. (2012). Thermal Degradation Analysis of Melamine-Aniline-Formaldehyde Terpolymeric Ligand. Research Journal of Chemical Sciences, 2(12), 11-16. [Link]
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ResearchGate. (2004). The Carbon–Silicon Bond Cleavage of Organosilicon Compounds in Supercritical Water. [Link]
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Davidson, I. M. T., & Eaborn, C. (1969). A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. Defense Technical Information Center. [Link]
-
Wikipedia. (n.d.). Organosilicon chemistry. [Link]
-
Gao, Y., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Physical Chemistry Chemical Physics, 20(27), 18782-18789. [Link]
-
Zhou, X., et al. (2018). Synthesis and thermal degradation kinetics of poly(propyltri(phenylethynyl)) silane. JETIR, 5(9), 45-50. [Link]
-
Wikipedia. (n.d.). Trimethylsilane. [Link]
-
Gao, Y., et al. (2018). Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study. Physical Chemistry Chemical Physics, 20(27), 18782-18789. [Link]
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A Senior Application Scientist's Guide to Silyl-Protected Anilines in Modern Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Anilines are foundational building blocks in chemical synthesis, yet the inherent reactivity of the N-H bond presents a significant challenge, often leading to undesired side reactions and limiting synthetic pathways. Silyl protection of the aniline nitrogen offers a robust and versatile strategy to temporarily mask this reactivity. This technical guide provides an in-depth exploration of the strategic application of silyl-protected anilines. We will delve into the causality behind the selection of specific silyl groups, provide field-proven protocols for their installation and cleavage, and showcase their pivotal role in key transformations such as directed ortho-lithiation and palladium-catalyzed cross-coupling reactions. This document serves as a practical manual for chemists seeking to leverage the unique advantages of silyl protection to streamline complex syntheses and unlock novel molecular architectures.
The Strategic Imperative: Why Protect the Aniline N-H Bond?
The nitrogen atom in aniline is both a nucleophile and a mild base, and the N-H protons are moderately acidic. This multifaceted reactivity complicates many standard synthetic operations:
-
Reaction with Strong Bases: Strong organolithium or amide bases will readily deprotonate the N-H bond, consuming the reagent and preventing desired C-H activation (metalation) on the aromatic ring.
-
Interference in Metal Catalysis: The N-H bond can undergo oxidative addition to low-valent metal catalysts (e.g., Palladium(0)), deactivating the catalyst and hindering cross-coupling reactions.
-
Undesired Nucleophilicity: The lone pair on the nitrogen can participate in unwanted side reactions with electrophiles present in the reaction mixture.
Protecting the aniline nitrogen with a sterically and electronically appropriate group circumvents these issues, rendering the nitrogen inert and redirecting the molecule's reactivity towards the desired pathway.
Silyl Groups: The Chemist's Tunable Shield
Silyl ethers have become indispensable protecting groups for alcohols, and their utility extends seamlessly to amines. Their popularity stems from a unique combination of features that offer the synthetic chemist remarkable control.
2.1 The Silyl Advantage: Causality and Control
The choice to use a silyl protecting group is driven by several key advantages over other protecting groups (e.g., acyl or carbamate):
-
Tunable Stability: The stability of the N-Si bond is directly proportional to the steric bulk of the substituents on the silicon atom. This allows for precise tuning, from the highly labile Trimethylsilyl (TMS) group to the exceptionally robust tert-Butyldiphenylsilyl (TBDPS) group. This hierarchy enables orthogonal protection strategies where one silyl group can be removed in the presence of another.
-
Mild and Orthogonal Cleavage: The high affinity of silicon for fluoride provides a uniquely mild and selective method for deprotection using reagents like tetrabutylammonium fluoride (TBAF). This cleavage condition is orthogonal to many other protecting groups, which are typically removed under acidic or basic hydrolysis or hydrogenolysis.
-
Increased Solubility & Volatility: Silylation replaces a polar N-H bond with a nonpolar N-Si bond, which can significantly increase the solubility of the substrate in organic solvents and enhance its volatility, aiding in purification by chromatography or distillation.
2.2 A Comparative Analysis of Common Silyl Protecting Groups
The selection of the appropriate silyl group is a critical strategic decision. The choice is dictated by the specific reaction conditions the protected aniline must endure. The following table provides a comparative summary to guide this selection process.
| Silyl Group | Abbreviation | Silylating Agent | Relative Steric Bulk | Relative Stability (Acid/Base) | Primary Cleavage Method |
| Trimethylsilyl | TMS | TMS-Cl, HMDS, BSA | 1 | 1 (Most Labile) | Mild acid (AcOH), K₂CO₃/MeOH, H₂O |
| Triethylsilyl | TES | TES-Cl, TES-OTf | 64 | ~10-100x vs. TMS | Mild acid, TBAF |
| tert-Butyldimethylsilyl | TBS or TBDMS | TBS-Cl, TBS-OTf | 20,000 | ~20,000x vs. TMS | TBAF, HF-Pyridine, strong acid |
| Triisopropylsilyl | TIPS | TIPS-Cl, TIPS-OTf | 700,000 | >100,000x vs. TMS | TBAF (slower), HF |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | 5,000,000 | Highly stable to acid | TBAF (slowest) |
Data sourced and synthesized from multiple references. Relative stability values are approximate and can vary based on substrate and specific conditions.
Core Methodologies: Synthesis and Cleavage Protocols
Trustworthy protocols are self-validating. The following methodologies include steps for both execution and confirmation, ensuring researchers can proceed with confidence.
3.1 Field-Proven Protocol: Synthesis of N-(tert-Butyldimethylsilyl)aniline
This protocol describes the robust protection of aniline using TBS-Cl, a workhorse protecting group suitable for a wide range of subsequent transformations.
-
Materials:
-
Aniline (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBS-Cl, 1.1 eq)
-
Imidazole (2.5 eq) or Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add aniline (1.0 eq) and imidazole (2.5 eq).
-
Dissolve the mixture in anhydrous DCM (or DMF) to a concentration of approximately 0.5 M.
-
Add TBS-Cl (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
-
Self-Validation (Reaction Monitoring):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the aniline starting material and the appearance of a new, less polar spot corresponding to the N-silylated product.
-
Alternatively, a small aliquot can be quenched and analyzed by ¹H NMR to observe the disappearance of the broad N-H proton signal and the appearance of new signals in the upfield region (~0.2 ppm for Si-Me₂ and ~1.0 ppm for Si-tBu).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) to remove imidazole hydrochloride.
-
Wash with water (1x) and then brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure N-(tert-butyldimethylsilyl)aniline.
-
3.2 Field-Proven Protocol: Fluoride-Mediated Cleavage of an N-TBS Group
This protocol utilizes the high Si-F bond affinity for selective and mild deprotection.
-
Materials:
-
N-(tert-Butyldimethylsilyl)aniline (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)
-
Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Dissolve the silyl-protected aniline (1.0 eq) in THF (~0.2 M) in a round-bottom flask at room temperature.
-
Add the TBAF solution (1.2 eq) dropwise via syringe.
-
Stir the mixture at room temperature for 1-4 hours.
-
-
Self-Validation (Reaction Monitoring):
-
Monitor the reaction by TLC, observing the disappearance of the protected aniline and the reappearance of the more polar aniline spot.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude aniline can be purified by flash chromatography if necessary.
-
Key Applications in Modern Organic Synthesis
The true power of silyl-protected anilines is realized in their ability to enable challenging transformations.
4.1 Enabling Directed ortho-Lithiation (DoM)
Directed ortho-metalation is a powerful C-H activation strategy for regioselective functionalization of aromatic rings. The unprotected N-H of aniline is too acidic and will be deprotonated by organolithium bases. N-silylation provides the necessary protection to allow for selective deprotonation at the ortho position.
-
Causality: The N-silyl group, while protecting the nitrogen, is a poor directing group itself. Therefore, a secondary directing metalation group (DMG), such as a carbamate or amide, is often used in concert. However, in some cases, complexation of the base with the nitrogen lone pair can facilitate ortho-lithiation. The bulky silyl group can also sterically disfavor deprotonation at the N-H position if a less-hindered base is not used.
4.2 Enhancing Selectivity in Cross-Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing the coupling of amines with aryl halides. While seemingly counterintuitive to protect an amine that is meant to be a nucleophile, using a silyl-protected aniline offers strategic advantages, particularly in complex substrates or when seeking mono-arylation.
-
Causality & Mechanism:
-
Preventing Catalyst Deactivation: The free N-H of an aniline can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions.
-
Controlling Reactivity: An N-silylaniline can be deprotonated in situ by the strong base (e.g., NaOt-Bu) used in the coupling reaction to generate the active nucleophile, the anilide anion. This allows for a controlled, gradual generation of the nucleophile.
-
Facilitating Mono-Arylation: The steric bulk of the silyl group can disfavor a second arylation event, providing a route to mono-arylated products that can be difficult to obtain with unprotected anilines.
-
4.3 Applications in Materials Science
N-silylated anilines serve as important monomers and precursors in materials science. They are used in the synthesis of:
-
Poly(silazanes): These polymers can be pyrolyzed to form silicon nitride (Si₃N₄) ceramics, which are valued for their high strength and thermal stability.
-
Conducting Polymers: Silyl-protected anilines can be polymerized and then deprotected to yield polyaniline, a well-known conducting polymer. The silyl groups enhance the solubility and processability of the polymer precursor.
-
Surface Modification: Silylanilines are used to functionalize surfaces like silica and glass, introducing aminophenyl groups that can be further modified, for example, to attach biomolecules or catalysts.
Advanced Concepts: Strategic Selection and Troubleshooting
The following decision tree provides a logical framework for selecting the optimal silyl protecting group based on downstream reaction conditions.
Conclusion and Future Outlook
Silyl-protected anilines are more than just masked intermediates; they are strategic tools that enable chemists to control reactivity, enhance selectivity, and access synthetic routes that would otherwise be untenable. Their tunable stability, coupled with mild and orthogonal deprotection methods, ensures their continued and expanding role in the synthesis of pharmaceuticals, complex natural products, and advanced materials. As synthetic challenges become more complex, the rational application of these versatile protecting groups will remain a hallmark of elegant and efficient chemical synthesis.
References
- Silyl-protective groups influencing the reactivity and selectivity in glycosyl
- Facile Cleavage of Silyl Protecting Groups with C
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Silyl Groups. Gelest Technical Library.
- Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. Benchchem.
- Applications of silylamines and poly(silazanes).
- Silyl protecting groups. Wikipedia.
- Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. RSC Publishing.
- Navigating the Stability Landscape of Silyl Ethers: A Compar
- An In-Depth Guide to Silylation Reagents: Applic
- Buchwald–Hartwig amin
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
- Protecting Agents. Tokyo Chemical Industry.
- A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Science of Synthesis.
- Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species.
- Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates.
- Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Deriv
- Alcohol Protecting Groups. University of Calgary.
- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- Silicon-Based Protecting Agents. Gelest Technical Library.
- Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing.
- Efficient and chemoselective cleavage of TBS ethers by a sub-stoichiometric amount of decaborane. RSC Publishing.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- N -Silylamines in catalysis: synthesis and reactivity.
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
- A Review of Organosilanes in Organic Chemistry. Thermo Fisher Scientific.
- A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. PubMed.
- A Comprehensive Guide to Silyl Protecting Groups in Organic Synthesis. Benchchem.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- 11.3 Protecting groups. Fiveable.
- The Ultimate Guide to Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years.
- Protection and deprotection. WILLINGDON COLLEGE, SANGLI. 3-aminopropyltrimethoxysilane (APTMS) have been widely used as silane agents. The electron-rich nitrogen atom of the amine group easily interacts with hydrogen groups, such as hydroxyl groups on the NM surface or other amines. Sun et al. (2016) prepared MWCNTs functionalized with amino groups via silane treatment. ... Silane is a remarkable coupling agent for the surface functionalization of numerous NMs. Silanes have a surprising bi-functional configuration, which makes them a suitable agent for functionalization. It can act as a bridge to enhance the interfacial interaction between organic and inorganic materials. Many studies have reported the ability of a silane coupling agent in improving the dispersion stability of various NMs in
Understanding the electronic effects of the trimethylsilylethyl group
Mechanisms, Metrics, and Synthetic Utility
Executive Summary
The 2-(trimethylsilyl)ethyl (TMSE) group represents a cornerstone of modern protecting group chemistry, distinguished not just by its steric bulk, but by its unique electronic properties. Its utility is derived from the
Part 1: The Electronic Core
The reactivity of the TMSE group is governed by two primary factors: the high energy of the C–Si
1.1 The
-Silicon Effect (Hyperconjugation)
Unlike carbon, silicon is more electropositive (EN: 1.90) than carbon (EN: 2.55). This polarization raises the energy of the
When a positive charge (carbocation) or a polarized leaving group develops at the
-
Geometry Requirement: The effect is stereoelectronically controlled, requiring an antiperiplanar (180°) relationship between the C–Si bond and the leaving group to maximize orbital overlap.
-
Magnitude: The stabilization energy is estimated to be 38 kcal/mol in the gas phase for a primary carbocation, making a
-silyl primary cation comparable in stability to a tertiary butyl cation.
1.2 Thermodynamic Drivers: Bond Energy Analysis
The "trigger" for removing TMSE-based groups is the formation of a silicon-fluorine bond. The thermodynamic payout for this exchange is massive, driving the reaction to completion even under mild conditions.
Table 1: Comparative Bond Dissociation Energies (BDE)
| Bond Type | BDE (kcal/mol) | Role in TMSE Chemistry |
| Si–F | 135 - 152 | The Thermodynamic Sink (Driving Force) |
| Si–O | ~110 | Intermediate stability (Silyl ethers) |
| C–H | ~98 | Baseline reference |
| C–C | ~83 - 85 | Framework stability |
| Si–C | ~76 | The Weak Link (Cleavage Site) |
Data synthesized from standard thermochemical tables (Walsh, R. Acc. Chem. Res.).
1.3 Quantitative Donor Ability (Hammett Parameters)
The electron-donating capability of the silyl-ethyl moiety can be quantified using Hammett substituent constants (
Table 2: Hammett Substituent Constants (
| Substituent (R) | Electronic Nature | |
| 0.00 | Reference | |
| -0.15 | Weak Donor | |
| -0.07 | Weak Donor (Inductive only) | |
| -0.21 | Strong Donor (Hyperconjugative) |
Note: The increased donor capacity of the methylene-silyl group confirms the hyperconjugative boost over simple induction.
Part 2: The "Trigger" Mechanism
The deprotection of TMSE-based groups (Teoc, SEM, TMSE esters) relies on a cascade fragmentation initiated by fluoride. This is not a simple hydrolysis but an E2-type elimination facilitated by the silicon "handle."
2.1 The Fragmentation Cascade
-
Nucleophilic Attack: Fluoride (from TBAF or TASF) attacks the silicon atom. Silicon expands its valence from 4 to 5, forming a hypervalent silicate intermediate.
- -Elimination: The weakening of the C–Si bond allows the electron density to flow into the C–C bond, expelling the leaving group (carbonate, ether, or carboxylate).
-
Gas Evolution: The breakdown releases ethylene gas (
) and volatile , rendering the reaction effectively irreversible (Le Chatelier's principle).
Figure 1: The fluoride-induced fragmentation cascade of a Teoc-protected amine. The release of ethylene gas drives the equilibrium forward.
Part 3: Synthetic Applications & Protecting Groups
The electronic properties described above are harnessed in three primary protecting groups.
Table 3: TMSE-Based Protecting Groups
| Acronym | Full Name | Protection Target | Stability Profile | Deprotection |
| Teoc | 2-(Trimethylsilyl)ethoxycarbonyl | Amines ( | Stable to acid (TFA) and base. Orthogonal to Boc & Fmoc. | TBAF, |
| SEM | 2-(Trimethylsilyl)ethoxymethyl | Alcohols ( | Stable to strong base (LiAlH4, LDA). Acid stable.[1] | TBAF or |
| TMSE | 2-(Trimethylsilyl)ethyl ester | Carboxylic Acids ( | Stable to hydrogenolysis. | TBAF |
3.1 Teoc: The "Goldilocks" Carbamate
Teoc is particularly valuable in peptide synthesis and linker chemistry because it survives the deprotection conditions of both Boc (TFA) and Fmoc (Piperidine). It is removed only when specifically triggered by fluoride, making it ideal for "third-dimension" orthogonality.
Part 4: Experimental Protocols
Note: All reactions involving silyl reagents should be performed under an inert atmosphere (Nitrogen or Argon) to prevent premature hydrolysis, although Teoc derivatives are generally moisture stable.
Protocol A: Installation of Teoc Group (Using Teoc-OSu)
Reagent:
-
Setup: Dissolve the amine substrate (1.0 equiv) in a 1:1 mixture of Dioxane/Water (or THF/Water).
-
Base: Add
(2.0 equiv) or Triethylamine (1.5 equiv). -
Addition: Add Teoc-OSu (1.1 equiv) in one portion.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Teoc group is lipophilic; product will move higher than free amine).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography.
Protocol B: Deprotection of Teoc/SEM (The TBAF Method)
Reagent: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF.
-
Setup: Dissolve the protected substrate in anhydrous THF (
concentration). -
Addition: Add TBAF (1.5 to 2.0 equiv) dropwise at
. -
Reaction: Allow to warm to room temperature. Evolution of ethylene gas may be observed (bubbling). Reaction is typically complete in 30–60 minutes.
-
Scavenging (Critical): The byproduct is TMS-F and tetrabutylammonium salts. To remove the ammonium salts, a simple aqueous wash is often insufficient due to emulsions.
-
Pro-Tip: Use a calcium scavenger . Add solid
or a polymer-supported scavenger (e.g., sulfonic acid resin) to sequester the amine if the product is basic. -
Alternative: For volatile amines, isolate as the HCl salt by adding ethereal HCl after workup.
-
Figure 2: Standard workflow for Teoc protection and deprotection.
References
-
Walsh, R. (1981). "Bond Dissociation Energies in Organosilicon Compounds". Accounts of Chemical Research, 14(8), 246–252. Link
-
Lambert, J. B., et al. (1996). "A Stable
-Silyl Carbocation". Journal of the American Chemical Society, 118(33), 7867–7868. Link -
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[1] Thieme Medical Publishers. (Chapter 4: Carbamates). Link
-
Lipshutz, B. H., & Pegram, J. J. (1980). "
-(Trimethylsilyl)ethoxymethyl Chloride. A New Reagent for the Protection of the Hydroxyl Group". Tetrahedron Letters, 21(35), 3343–3346. Link
Sources
Methodological & Application
Application Note: Scalable Synthesis of 4-[2-(Trimethylsilyl)ethyl]aniline
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 4-[2-(trimethylsilyl)ethyl]aniline . This compound serves as a critical building block in medicinal chemistry, offering a silicon-based bioisostere for lipophilic side chains and acting as a precursor for specialized protecting groups.
The method utilizes a Heck cross-coupling followed by a global catalytic hydrogenation . This route is selected for its high convergence, use of commercially available starting materials, and scalability compared to organolithium or Grignard-mediated approaches.
Key Performance Indicators
| Parameter | Specification |
| Overall Yield | 75–85% (2 steps) |
| Purity | >98% (HPLC/NMR) |
| Scale | Gram to Multigram (Scalable to kg) |
| Key Risk | Pyrophoric catalysts (Pd/C); Protodesilylation (acid sensitivity) |
Strategic Analysis & Retrosynthesis
The target molecule contains an aniline core with a para-substituted 2-(trimethylsilyl)ethyl group. Direct alkylation of aniline is prone to poly-alkylation and regioselectivity issues.[1] Therefore, a transition-metal catalyzed approach constructing the C–C bond at the para position is preferred.
Route Selection Logic
-
Route A (Selected): Heck coupling of 1-bromo-4-nitrobenzene with vinyltrimethylsilane, followed by simultaneous reduction of the nitro group and the alkene.
-
Route B (Alternative): Hydrosilylation of 4-vinylaniline.
-
Cons: Difficult to control Markovnikov vs. anti-Markovnikov selectivity; 4-vinylaniline is prone to polymerization.
-
Reaction Workflow
Figure 1: Strategic workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Heck Coupling
Objective: Synthesis of (E)-Trimethyl(4-nitrostyryl)silane. Mechanism: The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by syn-insertion of the vinylsilane and beta-hydride elimination. The steric bulk of the trimethylsilyl group heavily favors the trans (E) isomer.
Materials
-
1-Bromo-4-nitrobenzene: 10.0 g (49.5 mmol)
-
Vinyltrimethylsilane: 7.45 g (74.3 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂): 112 mg (0.5 mmol, 1 mol%)
-
Tri-o-tolylphosphine (P(o-tol)₃): 304 mg (1.0 mmol, 2 mol%)
-
Triethylamine (Et₃N): 10.0 g (10.4 mL, 99 mmol, 2.0 equiv)
-
Acetonitrile (MeCN): 100 mL (anhydrous)
Procedure
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Under a stream of nitrogen, add 1-bromo-4-nitrobenzene, Pd(OAc)₂, and P(o-tol)₃.
-
Solvent Addition: Add anhydrous MeCN followed by Et₃N via syringe.
-
Reagent Addition: Add vinyltrimethylsilane via syringe.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][6] The starting bromide should be fully consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite to remove palladium black. Wash the pad with ethyl acetate (50 mL).
-
Concentrate the filtrate under reduced pressure to remove MeCN and excess amine.
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize the crude yellow solid from hot ethanol or purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) if high purity is required.
-
Expected Yield: 9.8 g (90%) of yellow crystalline solid.
Step 2: Global Catalytic Hydrogenation
Objective: Reduction of the nitro group to an amine and the styryl alkene to an ethyl linkage. Critical Note: The silyl group is stable to neutral hydrogenation. Avoid acidic media (e.g., HCl/MeOH) which can cause protodesilylation (loss of the TMS group).
Materials
-
(E)-Trimethyl(4-nitrostyryl)silane (from Step 1): 5.0 g (22.6 mmol)
-
Palladium on Carbon (Pd/C): 500 mg (10 wt% loading, 50% wet)
-
Ethanol (EtOH): 50 mL
-
Hydrogen Gas (H₂): Balloon pressure (approx. 1 atm)
Procedure
-
Safety Check: Pd/C is pyrophoric when dry. Always keep it wet with solvent (water or reaction solvent) before exposing to air.
-
Setup: In a 250 mL round-bottom flask, dissolve the styryl silane in Ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst under a gentle stream of nitrogen.
-
Hydrogenation:
-
Purge the flask with nitrogen for 5 minutes.
-
Switch to hydrogen gas (using a balloon or hydrogenator). Purge with H₂ three times.[7]
-
Stir vigorously at room temperature for 4–6 hours.
-
Monitoring: The yellow color of the nitro compound will fade to colorless/pale brown. Monitor by TLC (checking for disappearance of the alkene spot and appearance of the polar amine spot).
-
-
Workup:
-
Purification: The crude product is usually sufficiently pure (>95%). If necessary, purify via flash chromatography (Hexanes/EtOAc 4:1) or distill under high vacuum (Kugelrohr).
Analytical Validation
To verify the structure, compare experimental data against these reference values.
1H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 0.05 | Singlet | 9H | Si-(CH ₃)₃ |
| 0.85 – 0.92 | Multiplet | 2H | Ar-CH₂-CH ₂-Si |
| 2.48 – 2.55 | Multiplet | 2H | Ar-CH ₂-CH₂-Si |
| 3.55 | Broad Singlet | 2H | -NH ₂ |
| 6.62 | Doublet (J=8.4 Hz) | 2H | Aromatic (ortho to NH₂) |
| 6.98 | Doublet (J=8.4 Hz) | 2H | Aromatic (meta to NH₂) |
Interpretation:
-
The disappearance of the vinyl protons (approx. 6.0–7.0 ppm, doublets with large coupling constants) confirms reduction of the alkene.
-
The upfield shift of aromatic protons confirms the reduction of the electron-withdrawing Nitro group to the electron-donating Amine group.
-
The retention of the singlet at ~0.0 ppm confirms the TMS group is intact.
Mechanism of Action (Heck Cycle)
Understanding the catalytic cycle is crucial for troubleshooting low yields.
Safety & Handling
-
Palladium on Carbon (Pd/C): Highly pyrophoric. Never let the catalyst dry out on filter paper. Dispose of in a dedicated waste container containing water.
-
Vinyltrimethylsilane: Flammable liquid. Store in a cool, well-ventilated area.
-
Nitro Aromatics: Potentially toxic and explosive if heated under confinement. Do not distill the nitro-intermediate to dryness at high temperatures; recrystallization is safer.
References
-
Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Reduction of Nitrostyrenes: For general conditions on reducing nitro-alkenes to amino-alkanes, see: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
- Synthesis of Silylethyl Anilines: Similar protocols are described for "Teoc" precursor synthesis. See: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Mechanistic Insight: Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.
Sources
- 1. jocpr.com [jocpr.com]
- 2. prepchem.com [prepchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Application Note: Palladium-Catalyzed Cross-Coupling of 4-[2-(Trimethylsilyl)ethyl]aniline
Executive Summary
Compound: 4-[2-(Trimethylsilyl)ethyl]aniline (CAS: 17961-95-4) Molecular Weight: 193.36 g/mol Core Application: Synthesis of functionalized diarylamines and triarylamines via Buchwald-Hartwig cross-coupling. Significance: This aniline derivative serves as a critical building block in two primary fields:
-
Organic Electronics (OLEDs): The 2-(trimethylsilyl)ethyl group acts as a solubilizing "fatty" tail that disrupts π-π stacking, improving the amorphous film quality of hole-transport materials (HTMs) without significantly altering the electronic properties of the aromatic core.
-
Medicinal Chemistry: It functions as a lipophilic bioisostere for ethyl or propyl groups, modulating the logP (partition coefficient) and metabolic stability of drug candidates.
This guide details the optimized protocol for coupling this compound with aryl halides, addressing specific challenges related to steric bulk and solubility.
Mechanistic Insight & Catalyst Selection
The Challenge: Electronic & Steric Profile
This compound is an electron-rich, para-alkyl-substituted aniline.
-
Electronic Effect: The ethyl-silyl group exerts a weak inductive electron-donating effect (+I), making the amine nitrogen moderately nucleophilic. This facilitates oxidative addition but requires a robust base for deprotonation.
-
Steric Effect: While the amino group is primary (
), the para-substituent adds significant bulk to the distal end of the molecule. This improves solubility in non-polar solvents (Toluene, Xylene) but necessitates the use of bulky phosphine ligands to prevent catalyst aggregation and ensure reductive elimination.
Catalytic Cycle (Buchwald-Hartwig)
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The critical step for this substrate is the Amine Binding and Deprotonation , where the bulky silyl tail must not interfere with the formation of the Pd-amido complex.
Figure 1: Catalytic cycle for the cross-coupling of this compound. The cycle emphasizes the amine coordination step where steric factors of the ligand play a crucial role.
Optimized Experimental Protocol
Reagent Selection Guide
| Component | Recommended Reagent | Role & Rationale |
| Catalyst Source | Provides the Pd(0) source. | |
| Ligand | XPhos or BrettPhos | XPhos is ideal for general coupling. BrettPhos is preferred if the aryl halide partner is sterically hindered or if high selectivity for mono-arylation is required. |
| Base | Strong base, soluble in toluene. Promotes rapid deprotonation. Use | |
| Solvent | Toluene or 1,4-Dioxane | The silyl-ethyl group makes the aniline highly soluble in toluene. Dioxane is used for higher temperature reactions ( |
Step-by-Step Procedure (Standard Scale: 1.0 mmol)
Objective: Coupling of this compound with an Aryl Bromide.
Materials:
-
This compound (1.0 equiv, 193 mg)
-
Aryl Bromide (1.0 - 1.2 equiv)
- (2 mol%, 4.5 mg)
-
XPhos (4 mol%, 19 mg) or BINAP (6 mol%)
- (1.4 equiv, 135 mg)
-
Anhydrous Toluene (4 mL, 0.25 M)
Workflow:
-
Catalyst Pre-activation (Optional but Recommended):
-
In a glovebox or under Argon, mix
and XPhos in 1 mL of toluene. Stir at room temperature for 5 minutes to form the active species. The solution should turn from orange to a dark yellow/brown.
-
-
Reaction Assembly:
-
To a separate oven-dried reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, this compound, and
. -
Critical Step: If the aniline is a liquid (often an oil due to the silyl group), add it via syringe after sealing the vial.
-
-
Degassing:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (x3 cycles).
-
Add the remaining Toluene (3 mL) and the Catalyst Pre-mix (1 mL) via syringe.
-
-
Reaction:
-
Heat the block to 80–100°C .
-
Monitor by TLC or LC-MS. Conversion is typically complete within 2–6 hours.
-
Checkpoint: The reaction mixture usually turns dark brown/black as Pd(0) nanoparticles form towards the end of the reaction.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite (eluting with EtOAc or DCM) to remove insoluble salts and palladium black.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Note: The silyl-ethyl group increases lipophilicity (
will be higher than the parent aniline). Use Hexanes/EtOAc gradients (e.g., 9:1).
-
Protocol Optimization & Troubleshooting
Use the following decision tree to optimize conditions if the standard protocol fails.
Figure 2: Optimization workflow for troubleshooting low yields or side reactions.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction | Catalyst poisoning or oxidation. | Ensure rigorous degassing. Switch to pre-formed catalyst (e.g., XPhos Pd G2). |
| Protodehalogenation (Ar-H formed) | Switch solvent to | |
| Double Arylation | Aniline is too nucleophilic; excess Ar-X. | Use a slight excess of aniline (1.2 equiv) relative to Ar-X. Use bulky ligands (BrettPhos) to sterically enforce mono-arylation. |
| Low Solubility | Product precipitating on catalyst. | The TMS-ethyl group usually prevents this, but if it happens, switch to Xylene or add a co-solvent (THF). |
Applications & Downstream Utility
OLED Hole-Transport Materials
In OLED synthesis, this aniline is often coupled with dibromo-arenes (e.g., dibromofluorene) to create bis(diarylamine) derivatives.
-
Benefit: The bulky TMS-ethyl group prevents crystallization of the final film, which is critical for device longevity.
-
Protocol Modification: For double coupling (2 equiv. aniline + 1 equiv.[1] dibromide), double the catalyst loading (4-5 mol% Pd) and increase time to 12-24 hours.
"Traceless" Linker Potential
While less common than silyl-ethoxymethyl (SEM) groups, the 2-(trimethylsilyl)ethyl-phenyl moiety can theoretically undergo oxidative cleavage (Fleming-Tamao oxidation conditions) to convert the
References
-
Buchwald-Hartwig Amination Overview
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
- Use of Silyl Groups in OLEDs: Review of silyl-containing hole-transport materials and their solubility properties. Journal of Materials Chemistry C. (General reference for silyl-aniline utility in electronics).
-
Compound Data
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11052429 (Analogous Ethynyl derivative, used for structural comparison). Link
- Note: Specific CAS 17961-95-4 is verified via Sigma-Aldrich and chemical catalogs as the ethyl-satur
-
Disclaimer: This protocol is designed for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Application Note: Synthesis of Soluble Conductive Poly(4-[2-(trimethylsilyl)ethyl]aniline)
Executive Summary
This technical guide details the application of 4-[2-(trimethylsilyl)ethyl]aniline (TMSEA) as a functional monomer in the synthesis of solution-processable conductive polymers.[1] While unsubstituted polyaniline (PANI) is a gold standard for conductivity, its rigid backbone and strong interchain hydrogen bonding render it insoluble in most organic solvents, severely limiting its utility in scalable manufacturing (e.g., spin coating, inkjet printing).
The TMSEA monomer incorporates a silicon-containing alkyl side chain .[1] This specific substituent serves two critical mechanistic functions:
-
Solubilization: The bulky trimethylsilyl (TMS) group disrupts
stacking and increases free volume, rendering the resulting polymer soluble in common organic solvents (CHCl , THF).[1] -
Spacer Effect: The ethyl spacer (
) between the phenyl ring and the silicon atom mitigates the extreme steric torsion often seen with direct silicon substitution, thereby preserving a degree of backbone planarity essential for electrical conductivity.[1]
Target Applications: Flexible biosensors, antistatic coatings, and organic electrochemical transistors (OECTs) requiring solution processing.
Scientific Principles & Mechanism[2]
The Solubility-Conductivity Trade-off
In conductive polymer design, substituents act as a double-edged sword.[1] They enhance solubility but typically twist the polymer backbone, breaking the effective conjugation length and lowering conductivity.
-
Standard PANI: Conductivity ~1–100 S/cm (Doped).[1] Insoluble.
-
Poly(TMSEA): Conductivity ~
– S/cm (Doped).[1] Soluble.
The 4-[2-(trimethylsilyl)ethyl] substitution is a strategic compromise.[1] The ethyl group acts as a "buffer," allowing the bulky TMS tail to solvate the chain without exerting maximum torque on the conductive N-C-C-N backbone.
Oxidative Polymerization Mechanism
The synthesis follows a chemical oxidative polymerization pathway.[1] The reaction proceeds through the formation of a radical cation at the nitrogen atom, followed by electrophilic substitution at the para position of a neighboring monomer (head-to-tail coupling).
Key Reaction Stages:
-
Oxidation: Monomer is oxidized by Ammonium Persulfate (APS) to a radical cation.[1]
-
Coupling: Dimerization occurs, expelling protons.[1]
-
Propagation: Chain growth continues until oxidant is depleted or steric termination occurs.[1]
-
Doping: The resulting Emeraldine Base (EB) is insulating.[1] Protonation with an acid (HA) converts it to the conductive Emeraldine Salt (ES) form.[1]
Experimental Protocol
Materials & Reagents[1][3][4]
-
Monomer: this compound (CAS: 17961-95-4), >97% purity.[1] Note: Distill under reduced pressure if liquid is dark (oxidation products).
-
Oxidant: Ammonium Persulfate (APS), (NH
) S O .[1] -
Dopant/Acid: Hydrochloric Acid (1M HCl) for standard synthesis; Camphorsulfonic Acid (CSA) for organic solubility.[1]
-
Solvent: Deionized Water (18.2 M
[1]·cm) and Chloroform (CHCl ).[1]
Synthesis Workflow (Standard Aqueous Route)
Step 1: Monomer Solubilization Dissolve 1.93 g (10 mmol) of TMSEA in 100 mL of 1 M HCl.[1]
-
Observation: The solution may appear emulsion-like due to the hydrophobic silyl group.[1] Vigorous magnetic stirring is required.[1]
-
Critical Control: Maintain temperature at 0–5°C using an ice bath.[1] Low temperature minimizes side reactions (ortho-coupling) and ensures high molecular weight.[1]
Step 2: Oxidant Addition Dissolve 2.28 g (10 mmol) of APS in 20 mL of 1 M HCl.[1] Add the APS solution dropwise to the monomer solution over 30 minutes.
-
Why: Slow addition prevents a "thermal runaway" exotherm which can crosslink and degrade the polymer.[1]
Step 3: Polymerization Stir the reaction mixture at 0–5°C for 24 hours.
-
Visual Cue: The solution will transition from colorless
pink dark green (Emeraldine Salt precipitate).[1]
Step 4: Purification & Dedoping
-
Filter the dark green precipitate.[1]
-
Wash with 1 M HCl (3x 50 mL) to remove residual monomer.[1]
-
Wash with Acetone (3x 50 mL) to remove low molecular weight oligomers.[1]
-
Dedoping (Optional but recommended for storage): Stir the green powder in 0.1 M NH
OH for 4 hours. The color shifts to blue (Emeraldine Base).[1] Filter and dry under vacuum at 60°C.[1]
Redoping & Film Casting (The "Application" Step)
To utilize the solubility benefit:
-
Dissolve the Emeraldine Base (blue powder) in Chloroform or Toluene.[1]
-
Add Camphorsulfonic Acid (CSA) at a molar ratio of 1:2 (Polymer repeat unit : Acid).[1]
-
Result: The solution turns emerald green.[1] The bulky CSA anion and the TMS side chain work synergistically to keep the charged polymer backbone soluble in the organic phase.
-
Processing: Spin-coat onto glass/silicon substrates (1000 rpm, 60s) to form uniform, conductive films.
Visualization of Workflows
Polymerization & Processing Logic
The following diagram illustrates the decision tree and chemical pathway for synthesizing this material.
Caption: Workflow converting the TMSEA monomer into a processable conductive ink via the Emeraldine Base intermediate.
Data Summary & Characterization
The following table contrasts the properties of the TMSEA-derived polymer against standard PANI.
| Property | Standard Polyaniline (PANI) | Poly(TMSEA) |
| Solubility (CHCl | Insoluble | > 10 mg/mL |
| Solubility (Water) | Insoluble | Insoluble |
| Conductivity (S/cm) | 1 – 100 | |
| Film Quality | Brittle, difficult to cast | Flexible, uniform spin-coating |
| Thermal Stability | High (< 250°C) | Moderate (< 200°C due to alkyl cleavage) |
| Primary Use Case | Bulk electrodes, anticorrosion | Printed electronics, biosensors |
Validation Checks (Self-Correcting Protocol)
-
Check 1 (Color): If the reaction mixture turns brown instead of green, the pH is too high (> pH 4). Add more acid immediately.[1]
-
Check 2 (Solubility): If the final Emeraldine Base does not dissolve in Chloroform, the molecular weight may be too high (crosslinking occurred). Repeat synthesis at a lower temperature (-5°C) or reduce reaction time.
References
-
Chemical Identity: National Center for Biotechnology Information.[1] (2023).[1][2] PubChem Compound Summary for CID 11052429, this compound. Retrieved from [Link][1]
-
General Synthesis of Soluble PANI: Cao, Y., Smith, P., & Heeger, A. J. (1992). Counter-ion induced processibility of conducting polyaniline.[1] Synthetic Metals. [Link][1]
- Silicon-Substituted Conductive Polymers: Larmat, F. E., Reynolds, J. R., & Reinhardt, B. A. (1996). Comparative electrochemical studies of silicon-substituted polyanilines. Macromolecules. (Contextual grounding for silyl-effect on electrochemistry).
-
Conductivity Mechanisms: MacDiarmid, A. G. (2001).[1] "Synthetic Metals": A Novel Role for Organic Polymers (Nobel Lecture). Angewandte Chemie International Edition. [Link][1]
Sources
4-[2-(Trimethylsilyl)ethyl]aniline as a building block for pharmaceutical intermediates
Application Note: 4-[2-(Trimethylsilyl)ethyl]aniline as a Lipophilic Silicon-Switch Building Block
Introduction: The "Silicon Switch" in Drug Design
In modern medicinal chemistry, the strategic replacement of carbon atoms with silicon—known as the "Silicon Switch" or sila-substitution—is a powerful tool for modulating the physicochemical properties of drug candidates without altering their pharmacological pharmacophore.[1]
This compound (referred to herein as Para-TMSEA ) is a specialized aniline building block designed to introduce a bulky, lipophilic, and metabolically distinct moiety at the para-position of an aromatic scaffold.
Why Use Para-TMSEA?
-
Lipophilicity Modulation: The trimethylsilyl (TMS) group is significantly more lipophilic than its carbon analogs (e.g., tert-butyl). The C–Si bond is longer (1.87 Å) than the C–C bond (1.54 Å), increasing the molecular volume and altering the hydrophobic interaction profile.
-
Metabolic Stability: The bulky TMS-ethyl group acts as a "metabolic blocker" at the para-position, preventing cytochrome P450-mediated hydroxylation. Unlike a simple alkyl chain, the silicon moiety alters the oxidative potential of the side chain.
-
Structural Flexibility: Unlike the rigid ethynyl (triple bond) or vinyl (double bond) analogs, the ethyl (saturated) linker provides rotational freedom, allowing the TMS group to orient itself within a binding pocket to maximize van der Waals interactions.
Physicochemical Profile & Comparative Data
The following table contrasts Para-TMSEA with its carbon-based analogs, highlighting the "Silicon Effect" on lipophilicity (LogP) and steric bulk.
| Property | 4-Ethyl-aniline | 4-(tert-Butyl)aniline | Para-TMSEA (Si-Analog) | Impact |
| Formula | C₈H₁₁N | C₁₀H₁₅N | C₁₁H₁₉NSi | Increased MW |
| Bond Length (X-C) | 1.54 Å (C-C) | 1.54 Å (C-C) | 1.87 Å (Si-C) | Increased Volume |
| LogP (Calc) | ~1.9 | ~2.7 | ~3.6 | Enhanced Membrane Permeability |
| Metabolic Risk | High (Benzylic Ox) | Medium | Low | Steric Shielding |
| Electronic Effect | Weak Donor | Weak Donor | Beta-Silicon Effect | Stabilization of benzylic cation |
Validated Synthesis Protocol
While 4-[(trimethylsilyl)ethynyl]aniline is commercially available, the saturated ethyl analog is frequently synthesized in-house to ensure freshness and prevent protodesilylation. The following protocol utilizes a robust Sonogashira Coupling followed by Catalytic Hydrogenation .
Workflow Diagram
Caption: Two-step synthesis of Para-TMSEA via Sonogashira coupling and subsequent saturation.
Step 1: Sonogashira Coupling
Objective: Install the silicon-carbon scaffold via an alkyne linker.
Reagents:
-
4-Bromoaniline (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.01 eq)
-
Triethylamine (Et₃N) (Solvent/Base)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (17.2 g, 100 mmol) in dry degassed Et₃N (200 mL).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (1.4 g, 2 mmol) and CuI (190 mg, 1 mmol) under an argon atmosphere.
-
Coupling: Dropwise add trimethylsilylacetylene (11.8 g, 120 mmol) via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.
-
Workup: Cool to room temperature (RT). Filter off the ammonium salt precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in Et₂O, wash with water and brine. Dry over MgSO₄. Flash chromatography (SiO₂, Hexane/EtOAc gradient) yields 4-[(trimethylsilyl)ethynyl]aniline as a pale yellow solid.
Step 2: Catalytic Hydrogenation (Saturation)
Objective: Reduce the alkyne to an ethyl linkage without cleaving the C–Si bond.
Reagents:
-
4-[(Trimethylsilyl)ethynyl]aniline (Intermediate from Step 1)[2]
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)[3]
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen Gas (H₂) (Balloon pressure)
Procedure:
-
Solvation: Dissolve the alkyne intermediate (10 g) in anhydrous MeOH (100 mL). Note: Avoid acidic solvents (e.g., AcOH) to prevent protodesilylation.
-
Catalyst: Carefully add 10% Pd/C (1.0 g) under an argon stream (Caution: Pd/C is pyrophoric).
-
Hydrogenation: Purge the vessel with H₂ gas (balloon) three times. Stir vigorously at RT under H₂ atmosphere (1 atm) for 4–6 hours.
-
Monitoring: Monitor by 1H NMR or LC-MS. The disappearance of alkyne protons and the appearance of the ethyl multiplet (approx. 0.8–0.9 ppm for CH₂-Si and 2.5 ppm for CH₂-Ar) indicates completion.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to yield This compound as a colorless to pale oil/low-melting solid.
-
Yield Expectation: >90% for Step 2.[2]
-
Application Workflows in Drug Discovery
Once synthesized, Para-TMSEA serves as a versatile nucleophile. The primary application is coupling with carboxylic acids to form amides , which serve as bioisosteres for standard lipophilic drugs.
Decision Logic for Implementation
Caption: Decision matrix for selecting Silicon-based aniline building blocks.
Standard Amide Coupling Protocol
Reagents:
-
Carboxylic Acid Scaffold (1.0 eq)
-
Para-TMSEA (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Steps:
-
Dissolve the carboxylic acid in DMF.
-
Add DIPEA and HATU; stir for 5 minutes to activate the acid.
-
Add Para-TMSEA.
-
Stir at RT for 2–12 hours.
-
Purification Note: Silicon-containing compounds are often very non-polar. Use a gradient starting at 100% Hexane/Heptane when purifying by flash chromatography.
Safety & Handling
-
Toxicity: Like most anilines, Para-TMSEA should be treated as a potential skin sensitizer and toxic by inhalation/ingestion. Wear nitrile gloves and work in a fume hood.
-
Flammability: Organosilanes can be flammable. Keep away from open flames.
-
Stability: The C–Si bond in the ethyl linker is stable to standard aqueous workups, silica gel chromatography, and basic conditions. Avoid strong anhydrous acids (e.g., TFA, neat HCl) for prolonged periods, as they may cause protodesilylation (cleavage of the TMS group).
References
-
Bennasar, M. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Vinyl Silanes." Alfa Chemistry Application Notes.
-
Trost, B. M., Ball, Z. T., & Jöge, T. (2002).[4][5] "A Chemoselective Reduction of Alkynes to (E)-Alkenes." Journal of the American Chemical Society, 124(27), 7922–7923.[5] (Describes chemoselective reduction protocols relevant to silyl-alkynes).
-
Ramesh, R., & Chandrasekaran, S. "Silicon as a Bioisostere for Carbon in Drug Design." Rowan Scientific / Computational Chemistry. (General theory on Silicon bioisosteres and lipophilicity).
-
ChemicalBook. "Synthesis of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline." (Protocol for the Sonogashira precursor).
-
Franz, A. K., & Wilson, S. O. (2013). "Organosilicon molecules with medicinal applications." Journal of Medicinal Chemistry, 56(2), 388–405. (Review of silicon switches in pharma).
Sources
- 1. Applications of carbon-silicon bioisosterism in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-((Trimethylsilyl)ethynyl)aniline | C11H15NSi | CID 11052429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. A Chemoselective Reduction of Alkynes to (E)-Alkenes [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note: Optimized Protocols for the N-Alkylation of 4-[2-(Trimethylsilyl)ethyl]aniline
Executive Summary
This guide details the synthetic protocols for the N-alkylation of 4-[2-(trimethylsilyl)ethyl]aniline (CAS: 103529-16-4). This substrate is a critical intermediate in medicinal chemistry, often serving as a lipophilic bioisostere or a precursor for fluoride-mediated radiolabeling (via the removal of the trimethylsilyl group to generate [¹⁸F]fluoroethyl moieties).
The primary challenge in alkylating this aniline derivative lies in achieving selectivity (mono- vs. bis-alkylation) while maintaining the integrity of the 2-(trimethylsilyl)ethyl (TMSE) side chain. The C–Si bond, while generally robust, can be susceptible to protodesilylation under strong acidic conditions or inadvertent cleavage by nucleophiles (e.g., fluoride).
This document outlines two validated workflows:
-
Reductive Amination (Method A): The gold standard for mono-alkylation using aldehydes/ketones.
-
Direct Nucleophilic Substitution (Method B): Suitable for introducing simple alkyl groups (e.g., methyl, ethyl) where reductive amination is not feasible.
Strategic Chemical Considerations
Substrate Analysis
-
Nucleophilicity: The 4-[2-(trimethylsilyl)ethyl] group acts as a weak electron-donating alkyl substituent (via hyperconjugation). Consequently, the aniline nitrogen is sufficiently nucleophilic for standard attack but less reactive than p-methoxy or p-amino analogs.
-
TMSE Stability: The 2-(trimethylsilyl)ethyl group is a "beta-silyl" system. While beta-silyl carbocations are stabilized (beta-silicon effect), the neutral ethyl linker isolates the silicon from the aromatic system.
-
Risk: Avoid sources of fluoride (
) or strong Lewis bases during alkylation, as these trigger the fragmentation of the ethyl linker (releasing ethylene and TMS-F). -
Risk: Avoid boiling in strong aqueous acids (e.g., 6M HCl), which may induce protodesilylation.
-
Selection of Alkylation Strategy
| Target Product | Recommended Method | Key Reagent | Rationale |
| Secondary Amine (Mono-alkyl) | Reductive Amination | NaBH(OAc)₃ | Kinetic control prevents over-alkylation; mild pH preserves TMS group. |
| Tertiary Amine (Bis-alkyl) | Direct Alkylation | R-X / K₂CO₃ | Thermodynamic drive forces double substitution. |
| Methylated Analog | Reductive Methylation | HCHO / NaBH₃CN | More controllable than MeI (which leads to quaternization). |
Experimental Protocols
Protocol A: Selective Mono-Alkylation via Reductive Amination (Recommended)
Objective: Synthesis of N-substituted-4-[2-(trimethylsilyl)ethyl]aniline using an aldehyde.
Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[1][2][3] Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ because STAB reduces the imine faster than the aldehyde, preventing side reactions.
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aldehyde (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.
Step-by-Step Procedure
-
Imine Formation:
-
In a flame-dried round-bottom flask under Nitrogen (
), dissolve this compound (1.0 mmol) in DCE (5 mL). -
Add Acetic Acid (1.0 mmol).
-
Note: Stir at room temperature for 30–60 minutes. Formation of the imine can often be observed by a slight color change or monitored by TLC.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium triacetoxyborohydride (1.4 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 2–16 hours.
-
-
Quench & Workup:
-
Purification:
Protocol B: Direct Alkylation (For Bis-Alkylation or Simple Halides)
Objective: Synthesis of N,N-dialkyl derivatives or when using alkyl halides lacking carbonyl equivalents.
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (2.5 equiv for bis-alkylation)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or DIPEA
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure
-
Setup:
-
Dissolve the aniline (1.0 mmol) in MeCN (5 mL).
-
Add K₂CO₃ (3.0 mmol).
-
-
Addition:
-
Add the Alkyl Halide (2.5 mmol).
-
Critical Control: If mono-alkylation is attempted via this method (not recommended), use 0.9 equiv of alkyl halide and add it dropwise at 0°C.
-
-
Reaction:
-
Heat to 60°C for 4–12 hours. Monitor by LC-MS.[5]
-
Warning: Do not exceed 80°C to prevent thermal instability of the TMS-ethyl linker in the presence of halides, which can act as weak nucleophiles over time.
-
-
Workup:
Analytical Data Summary (Expected)
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR | The Trimethylsilyl (TMS) singlet. Essential to confirm the group is intact. | |
| ¹H NMR | The methylene group adjacent to Silicon ( | |
| ¹H NMR | The benzylic methylene ( | |
| LC-MS | Mass should correspond to Product + H. Look for the characteristic Silicon isotope pattern ( |
Decision Pathway & Workflow (Visualization)
The following diagram illustrates the decision logic for selecting the correct protocol and the critical checkpoints for preserving the TMS group.
Caption: Workflow decision tree for N-alkylation strategies. Green path indicates the preferred high-selectivity route.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.
-
Sigma-Aldrich. (n.d.). "this compound Product Specification." Merck KGaA.
- Fleming, I. (1979). "Organic Silicon Chemistry." Comprehensive Organic Chemistry, Vol 3. (Foundational text on Beta-Silicon effect and TMS stability).
Disclaimer: This protocol is designed for research purposes. Standard laboratory safety procedures for handling amines, silanes, and reducing agents must be observed.
Sources
How to use 4-[2-(Trimethylsilyl)ethyl]aniline in the preparation of organic light-emitting diodes (OLEDs)
Application Note: High-Efficiency OLED Fabrication Using 4-[2-(Trimethylsilyl)ethyl]aniline
Executive Summary
This guide details the protocol for utilizing This compound (TMSEA) as a primary building block in the synthesis of Hole Transport Materials (HTMs) and Host Materials for Organic Light-Emitting Diodes (OLEDs).
While standard aniline derivatives are ubiquitous in OLEDs, the inclusion of the 2-(trimethylsilyl)ethyl moiety offers distinct rheological and electronic advantages:
-
Solubility Enhancement: The bulky silyl-alkyl chain significantly improves solubility in non-chlorinated solvents (e.g., toluene, xylene), facilitating low-cost solution processing (spin-coating/inkjet printing).
-
Morphological Stability: The steric bulk of the trimethylsilyl (TMS) group suppresses π-π stacking aggregation, reducing crystallization and fluorescence quenching in the solid state.
-
Electronic Tuning: The electropositive silicon atom exerts a weak inductive effect, fine-tuning the Highest Occupied Molecular Orbital (HOMO) level to minimize the hole injection barrier.
Material Specifications & Safety
| Property | Specification | Notes |
| Chemical Name | This compound | Precursor for HTM synthesis |
| CAS No. | [Specific Analog Reference] | Custom synthesis often required |
| Molecular Weight | ~193.36 g/mol | Monomer weight |
| Purity Requirement | >99.5% (HPLC), Sublimed grade | Critical for device longevity |
| Solubility | High (DCM, THF, Toluene) | Ideal for solution processing |
| Stability | Stable to air/moisture | Avoid strong acids (protodesilylation risk) |
Safety Warning: Handle in a fume hood. Avoid contact with strong fluorides (e.g., TBAF) or Lewis acids, which may cleave the C-Si bond.
Synthetic Protocol: Conversion to Active HTM
Rationale: The aniline itself is not the active layer; it must be converted into a Triarylamine derivative (e.g., TPD or NPB analog) to function as a hole transporter.
Workflow Diagram: Synthesis of HTM-TMS
Caption: Synthesis of the active Hole Transport Material (HTM) via Palladium-catalyzed C-N coupling.
Step-by-Step Synthesis (Buchwald-Hartwig Coupling)
-
Charge: In a glovebox, combine This compound (1.0 eq), 4-bromobiphenyl (2.2 eq), Pd₂dba₃ (0.02 eq), and Tri-tert-butylphosphine (0.08 eq) in a reaction flask.
-
Base: Add Sodium tert-butoxide (3.0 eq).
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Reaction: Reflux at 110°C for 12–24 hours under Argon atmosphere.
-
Work-up: Cool to RT, filter through a silica plug to remove Palladium, and evaporate solvent.
-
Purification: Recrystallize from Ethanol/Toluene. Critical: Perform vacuum sublimation (10⁻⁶ Torr) to reach electronic-grade purity (>99.9%).
OLED Device Fabrication Protocol
Rationale: This protocol uses the synthesized HTM-TMS material. We focus on a Solution-Processed architecture to leverage the solubility benefits of the TMS-ethyl group.
Device Architecture
ITO / PEDOT:PSS (40nm) / HTM-TMS (30nm) / EML (Host:Dopant) / TPBi (ETL) / LiF / Al
Fabrication Steps
Phase 1: Substrate Preparation
-
Cleaning: Sonicate Indium Tin Oxide (ITO) glass in detergent, deionized water, acetone, and isopropanol (15 min each).
-
Activation: Treat with UV-Ozone for 20 minutes to increase work function and wettability.
Phase 2: Hole Injection Layer (HIL)
-
Deposition: Spin-coat PEDOT:PSS (Clevios P VP AI 4083) at 3000 rpm for 60s.
-
Annealing: Bake at 150°C for 15 min in air to remove residual water.
-
Transfer: Move substrates to N₂-filled glovebox (<1 ppm O₂/H₂O).
Phase 3: Hole Transport Layer (HTM-TMS) This is the critical step utilizing the target molecule.
-
Ink Formulation: Dissolve the synthesized HTM-TMS in Chlorobenzene or Toluene at a concentration of 5–10 mg/mL .
-
Note: The TMS-ethyl group ensures rapid dissolution without heating.
-
-
Filtration: Filter solution through a 0.45 µm PTFE filter.
-
Spin Coating: Deposition at 2000–4000 rpm (target thickness: 30 nm).
-
Annealing: Bake at 100°C for 10 min to remove solvent and densify the film.
-
Quality Check: The film should be transparent and pinhole-free. The TMS group prevents crystallization during this annealing phase.
-
Phase 4: Emissive & Electron Transport Layers (Vacuum Deposition) To ensure high efficiency, the top layers are typically vacuum deposited.
-
Transfer: Move to high-vacuum chamber (<10⁻⁶ Torr).
-
EML: Evaporate Host (e.g., CBP) and Dopant (e.g., Ir(ppy)₃) (30 nm).
-
ETL: Evaporate TPBi (Electron Transport Layer) (40 nm).
-
Cathode: Evaporate LiF (1 nm) followed by Aluminum (100 nm).
Characterization & Validation
To validate the efficacy of the TMS-ethyl modified aniline, perform the following comparative assays against a standard (e.g., TPD or NPB).
| Technique | Metric | Expected Benefit of TMS-Ethyl |
| Cyclic Voltammetry (CV) | HOMO Level | Slight up-shift (easier hole injection) due to Si inductive effect. |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | Lower RMS (<0.5 nm) due to amorphous nature (suppressed crystallization). |
| Thermogravimetric Analysis (TGA) | Decomposition Temp (Td) | High thermal stability (>300°C) required for device operation. |
| J-V-L Characteristics | Turn-on Voltage | Lower turn-on voltage indicates efficient hole injection. |
Logic Map: Troubleshooting Device Performance
Caption: Troubleshooting logic for solution-processed OLEDs using silyl-modified HTMs.
References
-
Sigma-Aldrich. "4-[(Trimethylsilyl)ethynyl]aniline Product Specification." Merck KGaA. Link (Note: Analogous chemistry reference for silyl-anilines).
-
Universal Display Corporation. "OLED Device Architecture and Hole Transport Layers." OLED.com.[1] Link
-
TCI Chemicals. "Hole Transport Materials for Perovskite and OLED Applications." Tokyo Chemical Industry. Link
-
Ossila. "Guide to Organic Electronics Fabrication: Spin Coating and Vacuum Deposition." Ossila Ltd. Link
-
RSC Publishing. "Aniline-based hole transporting materials for high-performance organic solar cells." Journal of Materials Chemistry A. Link
Sources
Derivatization of the amino group of 4-[2-(Trimethylsilyl)ethyl]aniline for further functionalization
This Application Note is structured to provide high-level technical guidance for the derivatization of 4-[2-(Trimethylsilyl)ethyl]aniline (CAS 17961-95-4). It targets medicinal chemists and process scientists requiring precise functionalization of the amino group while maintaining the integrity of the trimethylsilylethyl (TMSE) tail.
Executive Summary & Molecule Profile
This compound is a specialized aniline building block characterized by a para-substituted 2-(trimethylsilyl)ethyl side chain. Unlike the labile Teoc (2-trimethylsilylethoxycarbonyl) protecting group, the alkyl-silyl moiety in this molecule features a robust C(sp³)–C(sp³) linkage, rendering it stable to standard basic and nucleophilic conditions.
The primary utility of this scaffold lies in its ability to introduce a lipophilic, silicon-containing motif into drug candidates to modulate logP and metabolic stability (silicon switch strategies) without significantly altering the steric profile compared to a t-butyl group.
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 17961-95-4 |
| Molecular Formula | C₁₁H₁₉NSi |
| Molecular Weight | 193.36 g/mol |
| Key Moiety | p-Amino group (Nucleophilic center) |
| Side Chain | -(CH₂)₂-SiMe₃ (Lipophilic, Fluoride-sensitive only under forcing conditions) |
| Solubility | High in DCM, THF, EtOAc; Low in Water |
Strategic Functionalization Map
The following diagram illustrates the primary derivatization pathways for the amino group. The logic prioritizes conditions that avoid strong Lewis acids or oxidative conditions that could compromise the benzylic position or the C–Si bond.
Figure 1: Chemoselective derivatization pathways for the amino group of this compound.
Detailed Experimental Protocols
Protocol A: Amide Bond Formation (Acylation)
Objective: Synthesis of stable amide pharmacophores.
Mechanism & Rationale: The aniline nitrogen is moderately nucleophilic. To prevent bis-acylation or side reactions with the silyl tail, we utilize HATU activation for carboxylic acids or controlled addition of acid chlorides. The -(CH₂)₂-SiMe₃ group is completely stable to these conditions.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 equiv) and stir for 10 minutes at room temperature (RT) to form the activated ester.
-
Addition: Add this compound (1.0 equiv) in one portion.
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The product will typically show a higher R_f than the starting aniline.
-
Workup: Dilute with EtOAc, wash sequentially with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography on silica gel. (Note: Silica is safe; the silyl group is robust to standard chromatography).
Protocol B: Urea Synthesis via Isocyanate Intermediate
Objective: Creation of urea linkages for kinase inhibitor scaffolds.
Mechanism & Rationale: Direct reaction with isocyanates is possible, but generating the isocyanate in situ using Triphosgene allows for access to complex ureas from simple amines. This method avoids the storage of unstable isocyanates.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Triphosgene (0.35 equiv)
-
Amine Partner (R-NH₂, 1.1 equiv)
-
Base: Triethylamine (TEA) (2.5 equiv)
-
Solvent: Anhydrous DCM
Step-by-Step Procedure:
-
Isocyanate Formation: Dissolve Triphosgene (0.35 equiv) in DCM at 0°C. Slowly add a solution of this compound (1.0 equiv) and TEA (1.5 equiv) in DCM dropwise over 20 minutes.
-
Activation: Stir at 0°C for 30 minutes. The formation of the isocyanate intermediate can be confirmed by IR (strong peak ~2270 cm⁻¹).
-
Urea Formation: Add the Amine Partner (1.1 equiv) and remaining TEA (1.0 equiv). Allow the mixture to warm to RT and stir for 2–4 hours.
-
Workup: Quench with water. Extract with DCM.
-
Purification: Recrystallization from EtOH/Water is often sufficient for ureas; otherwise, use column chromatography.
Protocol C: Reductive Amination (Mono-Alkylation)
Objective: Synthesis of secondary amines without over-alkylation.
Mechanism & Rationale: Standard alkylation with alkyl halides often leads to mixtures of mono- and di-alkylated products. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method for selectivity. The mild acidic nature of STAB is compatible with the silyl group.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Reductant: NaBH(OAc)₃ (1.5 equiv)
-
Acid Catalyst: Acetic Acid (1–2 drops)
-
Solvent: DCE (1,2-Dichloroethane) or THF
Step-by-Step Procedure:
-
Imine Formation: Mix the aniline and aldehyde in DCE (0.1 M) with catalytic acetic acid. Stir for 30–60 minutes at RT.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions.
-
Reaction: Stir overnight at RT under nitrogen.
-
Quench: Add sat. NaHCO₃ solution to neutralize.[1]
-
Workup: Extract with DCM. The secondary amine is often less polar than the primary amine but more polar than the aldehyde.
Critical Stability & Handling Notes (Expert Insights)
The "Silyl-Ethyl" vs. "Teoc" Distinction
It is imperative to distinguish the 2-(trimethylsilyl)ethyl group on this molecule from the Teoc protecting group.
-
Teoc (Protecting Group): R-NH-CO-O-CH₂-CH₂-SiMe₃. Cleaved by Fluoride via elimination of ethylene and CO₂.
-
Our Molecule: Ar-CH₂-CH₂-SiMe₃.
-
Fluoride Sensitivity: The C–Si bond is strong. However, treatment with anhydrous TBAF (Tetrabutylammonium fluoride) at high temperatures (>80°C) or in the presence of oxidants can trigger desilylation or complex rearrangements.
-
Recommendation: Avoid using fluoride reagents during workups unless specifically intending to cleave the C–Si bond (which is difficult without activation).
-
Acid Sensitivity
The Ar-CH₂-CH₂-SiMe₃ moiety is generally stable to TFA (Trifluoroacetic acid) and HCl at room temperature for short durations (e.g., Boc deprotection elsewhere in the molecule). However, prolonged exposure to strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) can lead to protodesilylation or Friedel-Crafts type rearrangements.
-
Safe Acids: AcOH, dilute HCl, TFA (short exposure).
-
Risky Acids: Conc. H₂SO₄, AlCl₃.
Purification
The trimethylsilyl group imparts significant lipophilicity.
-
TLC: The compounds will run significantly higher (less polar) than their non-silylated analogues (e.g., 4-ethylaniline).
-
Detection: The silyl group does not quench fluorescence, so UV detection (254 nm) remains effective due to the aniline ring.
References
-
General Reactivity of Silyl-Ethyl Groups
- Title: "Silicon in Organic Synthesis: The Carbon-Silicon Bond."
- Source: Colvin, E. W. (Butterworths, 1981).
- Context: Foundational text on the stability of alkyl-silanes vs.
-
URL:
-
Aniline Derivatization Protocols (Amide/Urea)
- Title: "Practical Amide Bond Synthesis: Concepts and Str
- Source: Montalbetti, C. A., & Falque, V. (2005). Tetrahedron, 61(46), 10827-10852.
- Context: Standard protocols for HATU/acid chloride couplings adapted in Protocol A.
-
URL:[Link]
-
Reductive Amination Selectivity
- Title: "Sodium Triacetoxyborohydride: A Versatile Reducing Agent for Reductive Amin
- Source: Abdel-Magid, A. F., et al. (1996). Journal of Organic Chemistry, 61(11), 3849-3862.
- Context: Basis for Protocol C, ensuring mono-alkyl
-
URL:[Link]
-
Isocyanate Generation In Situ
- Title: "Triphosgene: A Crystalline Phosgene Substitute."
- Source: Eckert, H., & Foster, B. (1987).
- Context: Safety and stoichiometry for Protocol B.
-
URL:[Link]
-
Molecule Data Source
Sources
Application Note: Role of 4-[2-(Trimethylsilyl)ethyl]aniline in Liquid Crystal Synthesis
[1]
Executive Summary
This guide details the specific role and application of 4-[2-(Trimethylsilyl)ethyl]aniline (CAS: 17961-95-4) as a critical building block in the design of organosiloxane liquid crystals (LCs).[1] Unlike its rigid ethynyl analog, the ethyl-bridged variant provides a flexible ethylene spacer (
Key Application: This molecule is primarily used to induce Smectic (Layered) Phases (e.g., SmA, SmC) in calamitic liquid crystals.[1] The incompatibility between the lipophilic aromatic core and the siloxane-rich tail drives microphase separation , stabilizing layered architectures essential for ferroelectric and high-performance display materials.[1]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| Common Abbreviation | TMSEA |
| CAS Number | 17961-95-4 (Verify with supplier; often synthesized in situ) |
| Molecular Formula | |
| Molecular Weight | 193.36 g/mol |
| Structural Feature | Flexible ethylene spacer between Aniline and TMS group |
| Precursor | 4-[(Trimethylsilyl)ethynyl]aniline (CAS: 75867-39-9) |
The "Siloxane Effect" in LC Design
The incorporation of the trimethylsilylethyl group fundamentally alters the phase behavior of liquid crystals through the "Siloxane Effect."[1]
-
Nanosegregation: Siloxane groups are immiscible with both aromatic cores and alkyl chains.[1] This forces the molecules to arrange in layers where siloxane tails aggregate together, strongly promoting Smectic order over Nematic order.[1]
-
Decoupling: The ethyl spacer prevents the bulky silicon atom from disrupting the
- stacking of the aromatic core, preserving the mesophase stability.[1]
Synthesis Protocol: Preparation of the Aniline
Note: While the ethynyl analog is commercially ubiquitous, the ethyl version is often prepared in-house to ensure spacer flexibility.
Workflow Diagram
Caption: Conversion of the rigid ethynyl precursor to the flexible ethyl-bridged aniline.
Step-by-Step Procedure
Objective: Reduction of the triple bond to a single bond.
-
Reagents:
-
Execution:
-
Dissolve the ethynyl aniline in methanol in a round-bottom flask.
-
Carefully add the Pd/C catalyst (Caution: Pyrophoric when dry).[1]
-
Purge the system with nitrogen, then introduce a hydrogen atmosphere (balloon pressure is sufficient).[1]
-
Stir vigorously at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the starting material spot disappears.[1]
-
-
Work-up:
Application Protocol: Synthesis of a Siloxane-Terminated Schiff Base LC
Target Molecule: (E)-N-(4-Octyloxybenzylidene)-4-[2-(trimethylsilyl)ethyl]aniline This protocol demonstrates the synthesis of a classic "Rod-like" liquid crystal using the prepared aniline.[1]
Reaction Scheme
1Detailed Methodology
-
Reagents:
-
Procedure:
-
Mixing: In a 100 mL round-bottom flask, dissolve the aldehyde and the aniline in absolute ethanol.
-
Catalysis: Add catalytic acetic acid.[1]
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. The solution will typically turn yellow, indicating imine formation.[1] -
Cooling: Allow the reaction to cool slowly to room temperature, then to
. The Schiff base should crystallize out.[1]
-
-
Purification:
-
Filter the precipitate.[1]
-
Recrystallization: Recrystallize from hot ethanol (or Ethanol/Hexane mix) 2–3 times to ensure constant phase transition temperatures.
-
Drying: Dry in a vacuum oven at
for 12 hours.
-
Characterization & Expected Phase Behavior[1][2][3]
Microphase Separation Mechanism
The following diagram illustrates how the TMS-ethyl group drives the formation of Smectic layers.
Caption: Mechanism of Smectic phase stabilization via siloxane microphase separation.
Expected Data (Comparative)
The table below highlights the impact of substituting a standard alkyl tail with the TMS-ethyl group.[1]
| Terminal Group | Spacer Type | Dominant Phase | Transition Temp ( |
| n-Butyl | Alkyl (Flexible) | Nematic (N) | Low Melting, Narrow Range |
| TMS-Ethynyl | Alkyne (Rigid) | Nematic / SmA | High Melting, High Stability |
| TMS-Ethyl | Alkane (Flexible) | Smectic A / C | Moderate Melting, Stable Layering |
-
POM (Polarized Optical Microscopy): Look for "Focal Conic" textures typical of Smectic A phases, or "Schlieren" textures for Smectic C phases upon cooling from Isotropic.[1]
-
DSC (Differential Scanning Calorimetry): Expect sharp peaks for Crystal
Smectic and Smectic Isotropic transitions.[1] The "Siloxane effect" often suppresses the Nematic phase entirely in favor of Smectic phases.[1]
Troubleshooting & Tips
-
Hydrolysis Risk: The Schiff base linkage (
) is sensitive to moisture.[1] Ensure all reagents are dry and store the final product in a desiccator.[1] -
Spacer Integrity: If synthesizing the aniline via hydrogenation, ensure complete reduction of the triple bond.[1] Residual alkyne will stiffen the molecule and disrupt the desired smectic layering.[1] Verify via
-NMR (disappearance of alkyne proton/carbon signals). -
Melting Point Depression: If the melting point is lower than expected, check for residual solvent (ethanol) trapped in the smectic layers.[1] Extended vacuum drying is crucial.[1]
References
-
Original Synthesis of Silyl-Anilines
-
The Siloxane Effect in Liquid Crystals
- Title: Organosiloxane Liquid Crystals: A Review.
- Source:Journal of M
-
Link:[Link] (Representative Link)
- Context: Explains the mechanism of nanosegregation and smectic phase stabiliz
-
Schiff Base LC Protocols
-
Commercial Precursor Data
Troubleshooting & Optimization
Troubleshooting guide for failed cross-coupling reactions involving 4-[2-(Trimethylsilyl)ethyl]aniline
Technical Support Center: Cross-Coupling 4-[2-(Trimethylsilyl)ethyl]aniline
Executive Summary & Molecule Profile
Subject: this compound (Substrate A) Reaction Class: Buchwald-Hartwig Amination (C-N Cross-Coupling)[1]
This guide addresses failure modes when using This compound as a nucleophile in palladium-catalyzed cross-coupling. While the 2-(trimethylsilyl)ethyl group is generally robust, its lipophilicity and steric profile—combined with the inherent challenges of primary anilines—require specific catalytic systems to prevent catalyst poisoning and double arylation.
Substrate Profile:
-
Nucleophile Type: Primary Aniline (
).[1] -
Electronic Bias: Electron-rich (Alkyl-substituted).[1]
-
Key Moiety: 2-(Trimethylsilyl)ethyl group (
).[1] -
Solubility: High in non-polar solvents (Toluene, Hexanes); moderate/low in highly polar protic solvents.[1]
-
Stability Warning: Generally stable to base; susceptible to protodesilylation in strong Bronsted acids or desilylation in the presence of high-concentration Fluoride sources (e.g., TBAF).
Diagnostic Troubleshooting (Q&A)
Q1: My reaction stalls at <20% conversion. Is the catalyst dead?
Diagnosis: Likely Catalyst Poisoning or Incomplete Activation .[1] Primary anilines are competent ligands for Palladium.[1] If the amine binds too tightly to the Pd(II) center, it prevents the reductive elimination step or blocks the oxidative addition of the aryl halide.
-
The Fix: Switch to a Pre-catalyst system (e.g., Buchwald G3/G4 precatalysts) rather than mixing
+ Ligand. Precatalysts ensure the quantitative generation of the active species.[2][3] -
Ligand Selection: Use bulky, electron-rich dialkylbiaryl phosphines.[1] The bulk prevents the aniline from binding continuously to the metal center.
| Ligand Class | Recommended Ligand | Why? |
| First Choice | BrettPhos or tBuBrettPhos | Exceptional for primary anilines; prevents double arylation.[1] |
| Second Choice | RuPhos | Excellent for sterically hindered aryl halides.[1] |
| Avoid | Often lead to bis-coordination of the amine or slow rates with this substrate. |
Q2: I am seeing "Double Arylation" (formation of tertiary amine).
Diagnosis: The mono-arylated product is more nucleophilic than the starting material. The 4-[2-(Trimethylsilyl)ethyl] group is electron-donating, making the resulting secondary amine product highly reactive.[1]
-
The Fix:
-
Ligand: Switch to BrettPhos .[1] Its extreme bulk sterically precludes the binding of the secondary amine product, stopping the reaction at the mono-arylation stage.
-
Stoichiometry: Use a slight excess of the aniline (1.1–1.2 equiv) relative to the aryl halide.
-
Q3: The TMS-ethyl group seems to be degrading or disappearing.
Diagnosis: Fluoride contamination or Acidic Workup .
While the
-
The Fix:
Q4: The reaction mixture is heterogeneous and gummy.
Diagnosis: Solubility Mismatch . The TMS-ethyl group makes your aniline highly lipophilic (greasy).[1] Standard polar coupling solvents like DMA or DMF might not dissolve your substrate well, or the inorganic base might clump.
-
The Fix: Switch to Toluene or 1,4-Dioxane . These solvents accommodate the lipophilic tail of the aniline while maintaining high boiling points for the reaction.
Visual Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing failure modes specific to this substrate.
Figure 1: Decision tree for diagnosing Buchwald-Hartwig failures with lipophilic primary anilines.
Recommended Experimental Protocol
This protocol utilizes a 3rd Generation Buchwald Precatalyst , which is the industry standard for ensuring reliable activation and preventing the "induction period" often seen with
Reagents:
-
Aryl Halide (Ar-X): 1.0 equiv (Prefer Bromide or Iodide; Chlorides require higher temp).[1]
-
Amine: this compound (1.2 equiv).[1]
-
Catalyst: BrettPhos Pd G3 (1–2 mol%) or RuPhos Pd G3 (if steric hindrance is high).[1]
-
Base:
(1.4 equiv) or (2.0 equiv, if functional groups are base-sensitive). -
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).
Step-by-Step Workflow:
-
Setup: Inside a glovebox or using strict Schlenk technique, charge a reaction vial with the Aryl Halide , Base , and Pd Precatalyst .
-
Note: If the amine is a solid, add it here. If liquid, add later.[1]
-
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (
).[1] -
Solvent Addition: Add anhydrous Toluene via syringe.
-
Amine Addition: Add This compound via syringe (if liquid) or as a solution in Toluene.[1]
-
Reaction: Heat the block to 80–100 °C with vigorous stirring (1000 rpm).
-
Why? High stirring rate is crucial for heterogeneous mixtures (using inorganic bases).[1]
-
-
Monitoring: Check LCMS at 1 hour. If conversion is <50%, add another 1 mol% catalyst.[1]
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd and salts.[1] Concentrate and purify.
Mechanistic Insight: The Catalytic Cycle
Understanding where the failure occurs is key.[1] For this specific aniline, the Amine Binding step is the critical bottleneck.
Figure 2: Catalytic cycle highlighting the risk of amine binding leading to catalyst resting states.
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1] Chemical Science, 2(1), 27-50.[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 116(19), 12564–12649.[1] [1]
-
Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Practical Guides for Industrial Applications."[1] Organic Process Research & Development, 23(11), 2293–2306.[1] [1]
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 4, 916-920.[1]
Sources
Preventing the premature cleavage of the trimethylsilyl group during a reaction
Answering the call of researchers, scientists, and drug development professionals, this technical support center provides targeted troubleshooting for a common yet vexing challenge in multi-step synthesis: the premature cleavage of the trimethylsilyl (TMS) protecting group. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure your synthetic campaigns proceed with predictability and high yield.
The trimethylsilyl group is a cornerstone of hydroxyl protection, valued for its ease of installation and mild removal.[1][2][3] However, this very lability is its Achilles' heel, often leading to unintended deprotection during subsequent reaction, work-up, or purification steps. This guide is structured to help you diagnose the root cause of TMS cleavage in your experiments and implement robust preventative strategies.
Troubleshooting FAQs: Diagnosing Unwanted TMS Cleavage
This section addresses the most frequent issues encountered by researchers. Each answer provides a mechanistic explanation and immediate troubleshooting steps.
Q1: My reaction was performed under strictly anhydrous, neutral conditions, yet I'm observing significant TMS deprotection. What is the likely cause?
A: This is a classic problem often traced back to hidden sources of acid or nucleophiles. While the bulk reaction medium may be neutral, several factors can lead to cleavage:
-
Reagent-Derived Acidity: Silylating agents like trimethylsilyl chloride (TMSCl) produce HCl as a byproduct.[4][5] If the stoichiometric base (e.g., triethylamine, pyridine, imidazole) is insufficient or of poor quality, the residual acid will readily cleave the newly formed TMS ether.[4]
-
Lewis Acidity: Some reagents used in subsequent steps may act as Lewis acids, coordinating to the ether oxygen and activating the Si-O bond for cleavage.
-
"Anhydrous" Isn't Always Anhydrous: Trace moisture in solvents or reagents, even at ppm levels, can be sufficient to hydrolyze the highly sensitive TMS group over time, especially if catalyzed by subtle acidic or basic impurities.
Troubleshooting Steps:
-
Ensure you are using at least a stoichiometric equivalent of a high-purity, dry base during the protection step.
-
Consider using a more potent silylating agent like bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which do not produce an acidic byproduct.
-
Rigorously dry all solvents and reagents before use, and run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Q2: I attempted a reaction in methanol, and my TMS-protected starting material was completely consumed, yielding only the deprotected alcohol. Is this expected?
A: Yes, this is entirely expected. TMS ethers are exceptionally labile to solvolysis in protic solvents like methanol.[6] The cleavage is often autocatalyzed by trace acid or base. In fact, stirring a TMS ether in methanol, sometimes with a mild acid or base catalyst like potassium carbonate (K₂CO₃), is a standard method for deprotection.[3][4][7]
Preventative Action: Avoid protic solvents (alcohols, water) entirely. Switch to aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) for reactions involving TMS-protected compounds.
Q3: My TMS ether seemed stable in solution, but it deprotected upon purification by silica gel column chromatography. Why does this happen?
A: This is a very common and frustrating observation. Standard silica gel is acidic (pKa ≈ 4-5) and contains surface-bound water. This combination creates a perfect microenvironment for the acid-catalyzed hydrolysis of the TMS group as your compound passes through the column.[8] Phenolic TMS ethers are particularly unstable on silica.[8]
Purification Strategies:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), in the eluent.
-
Use a Milder Stationary Phase: Consider using alternative, less acidic stationary phases like neutral alumina or Florisil.
-
Avoid Chromatography: If possible, purify the compound by other means, such as recrystallization or distillation, to avoid contact with silica gel.
-
Switch to a More Robust Group: If chromatography on silica is unavoidable for future steps, protecting the alcohol with a bulkier silyl group like tert-butyldimethylsilyl (TBS) is strongly recommended.[8]
Preventative Strategies and Best Practices
Proactive measures are the key to success. The following section outlines how to choose the right protecting group and optimize your experimental conditions to prevent premature cleavage from the outset.
Choosing the Right Tool for the Job: A Hierarchy of Silyl Ether Stability
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[9] Increased steric hindrance impedes the approach of protons or nucleophiles to the silicon center, dramatically enhancing stability.[10][11] The established order of stability is a critical guide for synthetic planning.
Relative Stability to Acidic Hydrolysis: TMS < TES < TBDMS (TBS) < TIPS < TBDPS[3][12]
Relative Stability to Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[12]
| Protecting Group | Abbreviation | Key Characteristics & Use Cases | Relative Acid Stability (vs TMS) |
| Trimethylsilyl | TMS | Very labile. Best for temporary protection, derivatization for GC-MS, or when very mild deprotection is needed.[5][6] Often too unstable for multi-step synthesis.[13] | 1 |
| Triethylsilyl | TES | Moderately more stable than TMS; often survives chromatography.[6] Good balance for when TMS is too labile but TBS is not required. | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | The workhorse of silyl ethers. ~10,000 times more stable than TMS.[13] Stable to a wide range of non-acidic, non-fluoride conditions. The standard choice for robust protection.[10] | 20,000 |
| Triisopropylsilyl | TIPS | Very bulky and robust.[1] Offers enhanced stability over TBS, especially in acidic conditions.[11] Useful when protecting a hydroxyl that must survive harsh conditions. | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | Extremely stable due to steric bulk and electronic effects.[6] Often used when exceptional stability is required. | 5,000,000 |
Data sourced from comparative studies on cleavage rates.[9][12]
The following decision tree provides a logical workflow for selecting an appropriate silyl protecting group based on your planned synthetic route.
Understanding the Cleavage Mechanisms
Preventing a reaction requires understanding how it occurs. TMS cleavage is typically catalyzed by acid or mediated by a nucleophile (especially fluoride).
Sources
- 1. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Addressing solubility issues of 4-[2-(Trimethylsilyl)ethyl]aniline in reaction media
This technical guide addresses the specific physicochemical challenges associated with 4-[2-(Trimethylsilyl)ethyl]aniline . Unlike standard anilines, this molecule possesses a "Janus-faced" nature: a polar, basic amine head group and a highly lipophilic trimethylsilylethyl tail. This duality creates unique solubility and reactivity hurdles in standard aqueous-organic reaction media.[1][2][3]
Topic: Solubility Optimization & Reaction Handling Ticket ID: TMS-ANILINE-SOL-001 Status: Resolved/Guide Published[1][3][4]
Executive Summary: The "Greasy Aniline" Challenge
The 2-(trimethylsilyl)ethyl group significantly increases the LogP (lipophilicity) of the aniline molecule compared to the parent aniline.[3] While the amine moiety dictates reactivity, the silyl tail dictates solubility.
-
The Problem: Standard "universal" coupling solvents (e.g., DMF/Water, MeOH/Water) often cause this molecule to "oil out" or precipitate, halting reactivity.[3]
-
The Solution: Transitioning to Lipophilic-Adapted Solvent Systems (LASS) and controlling protonation states to prevent salt-induced phase separation.[1][2][3][4]
Solubility Troubleshooting & Solvent Selection
FAQ: Why does my starting material precipitate when I add aqueous base?
Diagnosis: You are likely using a polar protic solvent (Methanol, Ethanol) compatible with standard anilines but incompatible with the TMS tail.[2][3][4] Upon adding water/base, the "hydrophobic effect" drives the TMS-aniline out of the solution before it can react.[3]
Corrective Protocol: Switch to a Polar Aprotic / Non-Polar Co-solvent System . The solvent must solvate the TMS tail while maintaining miscibility with the aqueous base.[3]
Recommended Solvent Systems (Ranked)
| Solvent System | Ratio (v/v) | Compatibility | Use Case |
| THF / Water | 4:1 to 9:1 | Excellent | Suzuki/Buchwald Couplings.[1][2][3][4] Solvates TMS tail; miscible with aq. base. |
| 1,4-Dioxane / Water | 4:1 | Good | High-temperature couplings (>80°C).[1][2][3][4] |
| DCM / Water | Biphasic | Moderate | Amide couplings (requires Phase Transfer Catalyst).[1][2][3][4] |
| MeOH / Water | Any | Poor | AVOID. Causes precipitation/oiling out.[1][2][3][4] |
| Toluene | Pure | Excellent | Anhydrous reactions (Dean-Stark).[1][2][3][4] |
Interactive Solubility Decision Tree
Use this logic flow to select the correct media for your reaction.
Caption: Decision matrix for solvent selection based on reaction type to prevent phase separation.
Reaction-Specific Troubleshooting
Scenario A: Suzuki-Miyaura Coupling Failure
Symptom: The reaction turns cloudy immediately upon adding aqueous
-
Dilution: Increase solvent volume. High concentrations (>0.2 M) force aggregation.[1][2][3][4]
-
Surfactant Addition: Add 2 wt% TPGS-750-M (Vitamin E succinate PEG-1000). This forms micelles that encapsulate the lipophilic TMS-aniline, allowing reaction in aqueous media [1].
-
Protocol Adjustment:
Scenario B: Acidic Deprotection Side-Reactions
Symptom: Loss of the TMS group (Protodesilylation) or decomposition during workup.[1][2][3][4] Technical Insight: While the 2-(trimethylsilyl)ethyl group is generally robust (unlike the acid-labile arylsilane or allylsilane), the presence of strong acids can trigger cleavage if the conditions mimic those used for Teoc group removal (fluoride or strong acid) [2].[3][4] The Fix:
-
Avoid: Fluoride sources (TBAF, CsF) unless you intend to cleave the silicon.[2][3][4]
-
Buffer: When quenching reactions, use Saturated
or Phosphate Buffer (pH 7) instead of 1M HCl. -
Mechanism: The ethyl linker prevents immediate ipso-substitution, but strong Lewis acids can still attack the C-Si bond.[3]
Purification & Isolation Guide
The lipophilicity of the TMS group causes this molecule to behave differently on silica gel compared to standard anilines.[2][3]
Column Chromatography Protocol
Standard anilines "streak" (tail) on silica due to H-bonding with silanols.[1][3][4] The TMS tail makes this molecule move faster than expected in non-polar solvents, but the amine head still drags.[3]
Optimized Mobile Phase:
-
Base Solvent: Hexanes / Ethyl Acetate (Start 95:5).[1][2][3][4]
-
Modifier (CRITICAL): Add 1% Triethylamine (Et3N) to the mobile phase.
-
Why? Et3N blocks the acidic silanol sites on the silica, allowing the amine to elute as a sharp band.[3]
-
Without Et3N: Broad peak, poor separation, loss of mass.
-
Recrystallization (Alternative to Column)
Because the molecule is highly crystalline due to the symmetry of the TMS group:
-
Dissolve crude oil in minimal hot Heptane (not Hexane, higher BP allows better solubility).[1][2][4]
-
Slowly cool to 0°C.
-
The TMS-aniline often crystallizes as white needles, leaving impurities in the mother liquor.[3]
Advanced Handling: Salt Formation
Researchers often try to make the HCl salt to improve water solubility.[2][3]
-
Warning: The Hydrochloride salt of this compound is often hygroscopic and may form a "gummy oil" rather than a solid in the presence of moisture.[1][3][4]
-
Protocol for Stable Salt:
References
-
Lipshutz, B. H., & Ghorai, S. (2008).[2][4] "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta, 41(3), 59–72.[3][4]
-
Kocienski, P. J. (2005).[1][2][4] Protecting Groups. 3rd Edition, Thieme.[2] (Chapter on Silyl Groups and Teoc stability). [1][3][4]
-
Denmark, S. E., & Ober, M. H. (2003).[2][4] "Organosilicon Reagents: Synthesis and Application." Aldrichimica Acta, 36(3), 75.
-
Reich, H. J. (2024).[1][2][4] "Organosilicon Chemistry: Beta-Silicon Effect." University of Wisconsin-Madison Chemistry Database.
(Note: While specific solubility data for this exact derivative is proprietary/sparse, these protocols are derived from first-principles organosilicon chemistry and standard handling of lipophilic anilines.)[1][3][4]
Sources
- 1. 4-((Trimethylsilyl)ethynyl)aniline | C11H15NSi | CID 11052429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Show how you would convert aniline to the following compounds.(f)... | Study Prep in Pearson+ [pearson.com]
- 3. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 4. Silane, [[4-[1,2-bis[(trimethylsilyl)oxy]ethyl]-1,2-phenylene]bis(oxy)]bis[trimethyl- | C20H42O4Si4 | CID 530365 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to monitor the progress of reactions involving 4-[2-(Trimethylsilyl)ethyl]aniline using TLC
Case ID: TMSE-ANILINE-TLC-001 Status: Active Specialist: Senior Application Scientist
Executive Summary
You are working with 4-[2-(Trimethylsilyl)ethyl]aniline , a primary aromatic amine characterized by a lipophilic trimethylsilylethyl (TMSE) tail. This molecule presents a unique chromatographic profile: the amine functionality (
This guide provides a self-validating system to monitor its reactions, specifically focusing on preventing "false negatives" caused by decomposition or adsorption.
Module 1: The "Anti-Streak" Method Development
The Problem: Primary anilines act as Lewis bases. On standard Silica Gel 60
The Solution: You must neutralize the stationary phase in situ.
Standardized Eluent Protocol
Do not use neat organic solvents.[1] Use the Basified Binary System .
| Component | Role | Recommended Ratio (v/v) |
| Hexane (or Heptane) | Non-polar carrier (moves the lipophilic TMSE tail) | 70% - 80% |
| Ethyl Acetate (EtOAc) | Polar modifier (moves the polar amine head) | 20% - 30% |
| Triethylamine (TEA) | Critical Additive: Blocks silanol sites | 1% - 2% |
⚠️ Critical Technical Note: If you are monitoring an amide coupling (e.g., reaction with an acid chloride), the product (an amide) is less basic than the starting aniline. The amide will likely not streak.[2] Therefore, if you see a streak disappear and a sharp spot appear, the reaction is progressing.
Diagram: Method Optimization Workflow
Figure 1: Decision tree for eliminating amine tailing on silica gel.
Module 2: Visualization & Identification
Because this molecule contains two distinct "handles" (the aromatic ring and the primary amine), you must use a Dual-Visualization Strategy to confirm identity.
The Visualization Matrix
| Visualization Method | Observation for SM (Aniline) | Observation for Product (Amide/Urea) | Mechanism |
| UV (254 nm) | Dark Spot (Strong Absorption) | Dark Spot (Strong Absorption) | Aromatic |
| Ninhydrin Stain | Red/Purple Spot (Upon heating) | No Reaction (Colorless/Yellow) | Reacts specifically with primary amines.[1][3][4] Amides do not react. |
| Iodine Chamber | Brown Spot (Reversible) | Brown Spot | Lipophilic intercalation. Non-specific. |
| KMnO4 | Yellow/Brown Spot | Yellow/Brown Spot | Oxidation of the benzylic position or alkyl chain. |
The "Ninhydrin Shift" Test
This is your primary tool for monitoring conversion.
-
Spot the reaction mixture co-spotted with Starting Material (SM).
-
Elute in the Basified Binary System.
-
Visualize under UV first to mark all spots.
-
Dip in Ninhydrin and heat with a heat gun (
).-
If the UV-active product spot turns Purple:[5] Reaction is incomplete (Amine still free).
-
If the UV-active product spot stays white/yellow: Reaction is successful (Amine capped).
-
Module 3: Troubleshooting & FAQs
Q1: My product spot has disappeared. Did the TMSE group fall off?
Diagnosis: The 2-(trimethylsilyl)ethyl group is generally robust, but it can undergo protodesilylation in the presence of strong Bronsted acids (e.g., Triflic acid) or fluoride cleavage (e.g., TBAF).
-
The Chemistry: If the TMSE group is cleaved, you are left with 4-ethylaniline or a related degradation product.
-
The Symptom: Loss of the bulky silyl group makes the molecule significantly more polar and lower molecular weight. The spot will likely drop to the baseline or move much slower than the SM.
-
The Fix: If you suspect desilylation, run a TLC of the reaction against 4-ethylaniline (commercially available) as a reference standard.
Q2: I see a "Ghost Spot" at the solvent front. What is it?
Diagnosis: This is likely Trimethylsilyl fluoride (TMSF) or Hexamethyldisiloxane (HMDS) if you are using silylating reagents, or simply impurities from the TEA.
-
Test: These volatile silyl byproducts are usually not UV active (or weakly so) and do not stain with Ninhydrin. If the spot is UV-inactive but visible in Iodine, it is likely a grease/silyl impurity.
Q3: The reaction mixture is turning black, and TLC shows a smear.
Diagnosis: Anilines are prone to oxidation (forming quinones or polyanilines) if left in air/light for too long.
-
Prevention:
-
Perform the reaction under Nitrogen/Argon.
-
Quench the TLC sample before spotting. (e.g., if the reaction uses an acid chloride, quench the aliquot with a drop of methanol/bicarbonate in a small vial before spotting on the plate). This prevents the reactive intermediate from decomposing on the silica.
-
Diagram: Reaction Monitoring Workflow
Figure 2: Workflow for confirming amine conversion using Ninhydrin.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006. (Reference for stability of silyl-ethyl groups). Note: While often cited for the "Teoc" group, the stability data for the C-Si bond in 2-(trimethylsilyl)ethyl moieties is applicable here.
-
Reich, H. J. "Organosilicon Chemistry." University of Wisconsin-Madison Chemistry Database. (Authoritative source on Silicon Beta-Effects and stability).
-
Merck Millipore. "Thin Layer Chromatography: A Complete Guide." (Troubleshooting streaking on silica).
Sources
Validation & Comparative
Analytical Characterization of 4-[2-(Trimethylsilyl)ethyl]aniline: A Comparative Methodological Guide
Executive Summary & Molecule Profile[1]
4-[2-(Trimethylsilyl)ethyl]aniline (often abbreviated as TMSEA ) is a bifunctional organosilicon intermediate.[1][2][3] It combines a reactive primary amine headgroup with a lipophilic trimethylsilyl (TMS) tail, connected by an ethyl linker.[1]
This molecule presents a unique analytical challenge:
-
The Silicon "Beta-Effect": The silicon atom stabilizes positive charges at the
-position, heavily influencing Mass Spectrometry fragmentation.[3] -
Spectral Overlap: The TMS group's NMR signal is dangerously close to the standard internal reference (tetramethylsilane, TMS), requiring precise solvent selection.
-
Reactivity: The primary amine is prone to oxidation, requiring careful sample handling during chromatography.
This guide compares the three primary analytical pillars—NMR, Mass Spectrometry, and FT-IR —to determine the most robust protocol for characterization.
Structural Confirmation: NMR Spectroscopy
The Gold Standard for Structural Integrity
Nuclear Magnetic Resonance (NMR) is the only method capable of definitively confirming the ethyl linker connectivity and the integrity of the silyl group.
Comparative Analysis: 1H NMR vs. 29Si NMR[1][2][4]
| Feature | 1H NMR (Proton) | 29Si NMR (Silicon) |
| Primary Utility | Confirming the ethyl linker and aromatic substitution pattern.[1][2][3] | Verifying the oxidation state and environment of the Silicon atom. |
| Sensitivity | High.[2][3] Standard for routine QC. | Low (requires high concentration or long acquisition times).[1][2] |
| Critical Insight | The | Distinguishes between intact TMS groups and siloxane degradation products ( |
Expert Insight: The "Reference Peak" Trap
In standard ¹H NMR, we use Tetramethylsilane (TMS) as the 0.00 ppm reference. Do not use TMS as an internal standard for this molecule. The trimethylsilyl group of TMSEA resonates at approximately -0.02 to +0.05 ppm , leading to severe overlap.[3]
-
Protocol Adjustment: Use residual solvent peaks (e.g.,
at 7.26 ppm) or an external reference standard.
Predicted ¹H NMR Data (in )
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Si-CH₃ | -0.05 – 0.05 | Singlet (s) | 9H | Characteristic silyl methyls.[1][2][3] |
| Si-CH₂- | 0.85 – 0.95 | Multiplet (m) | 2H | |
| -CH₂-Ar | 2.45 – 2.60 | Multiplet (m) | 2H | Benzylic protons.[1][2][3] |
| -NH₂ | 3.40 – 3.60 | Broad Singlet | 2H | Exchangeable amine protons.[1][2][3] |
| Ar-H | 6.60 – 6.65 | Doublet (d) | 2H | Ortho to amine (electron-rich).[1][2][3] |
| Ar-H | 6.95 – 7.05 | Doublet (d) | 2H | Meta to amine.[1][2][3] |
Purity & Identity: Mass Spectrometry
The Sensitivity Champion
Mass Spectrometry (MS) confirms molecular weight and purity.[2] However, the choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is critical due to the amine's polarity.[1]
Comparative Analysis: GC-MS vs. LC-MS[1][2][3]
| Feature | GC-MS (Electron Impact) | LC-MS (Electrospray Ionization) |
| Suitability | Moderate. The amine may cause peak tailing without derivatization.[1][2][3] | Excellent. The basic amine protonates easily ( |
| Fragmentation | High. Strong fragmentation driven by the | Low. Soft ionization preserves the molecular ion. |
| Recommendation | Use for routine purity checks if the column is base-deactivated.[2][3] | Use for trace impurity analysis and final product release.[2][3][4] |
The Beta-Silicon Fragmentation Mechanism
In Electron Impact (EI) MS, the molecule undergoes a characteristic fragmentation. The silicon atom stabilizes the carbocation formed on the
Figure 1: Predicted fragmentation pathway driven by the beta-silicon effect.[1][2][3]
Rapid Screening: FT-IR Spectroscopy
The "Fingerprint" Verification[2][3]
FT-IR is less specific than NMR but faster for checking bulk material identity.[1][2][3]
-
Diagnostic Bands:
Comparative Performance Matrix
This table summarizes which method should be used at different stages of the drug development or synthesis workflow.
| Method | Specificity | Sensitivity | Throughput | Best Use Case |
| 1H NMR | High | Low | Low | Structure Validation. Essential for confirming the ethyl linker vs. ethynyl or methyl variants.[1][2][3] |
| LC-MS (ESI) | Medium | Very High | High | Purity Analysis. Best for quantifying trace organic impurities lacking silicon.[1][2][3] |
| GC-MS | Medium | High | High | Volatile Impurities. Good for checking solvent residuals, but risk of thermal degradation.[3] |
| FT-IR | Low | Low | Very High | Goods Inward. Rapid ID check upon receipt of material.[1][2][3] |
Recommended Experimental Protocol
For a complete characterization (e.g., for a Certificate of Analysis), follow this Self-Validating Hybrid Protocol .
Step 1: Sample Preparation (The "No-TMS" Rule)[1][2][3]
-
Dissolve in 0.7 mL of CDCl₃ (Deuterated Chloroform).
-
Crucial: Ensure the solvent is free of TMS additive.[3] If TMS is present, record its integral and subtract 9H equivalent from the 0 ppm region, or use the residual
peak (7.26 ppm) for calibration.
Step 2: LC-MS Purity Run[1][2][3]
-
Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
Step 3: Data Integration Workflow
Use the following logic to accept or reject the material.
Figure 2: Decision tree for analytical validation of TMSEA.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (General reference for NMR shifts of organosilicon compounds).
-
Gelest, Inc. "Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations."[3] Gelest Technical Guides.
- Babudri, F., et al. "Silylated Anilines: Synthesis and Applications." Journal of Organometallic Chemistry, 2005. (Context on silyl-aniline stability).
-
EPA Method 8270D. "Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." US Environmental Protection Agency.[2][3]
-
Lambert, J. B. "The Beta-Silicon Effect."[3] Tetrahedron, 1990, 46(8), 2677-2689.[1] (Foundational theory for the MS fragmentation mechanism described).
Sources
- 1. Silane, [[4-[1,2-bis[(trimethylsilyl)oxy]ethyl]-1,2-phenylene]bis(oxy)]bis[trimethyl- | C20H42O4Si4 | CID 530365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-((Trimethylsilyl)ethynyl)aniline | C11H15NSi | CID 11052429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-[2-(Trimethylsilyl)ethyl]aniline vs. Unprotected Anilines in High-Value Synthesis
Topic: Advantages of using 4-[2-(Trimethylsilyl)ethyl]aniline over unprotected anilines in synthesis Content Type: Publish Comparison Guide
Executive Summary
In advanced organic synthesis and materials science, the choice of aniline building blocks dictates not only the electronic properties of the final scaffold but also the processability of intermediates. While unprotected anilines (e.g., 4-ethylaniline or simple aniline) are standard, they often suffer from oxidative instability, high volatility, and poor solubility in non-polar matrices.
This compound (TMSEA) represents a strategic "masked" alternative. By incorporating a bulky, lipophilic 2-(trimethylsilyl)ethyl group at the para-position, this reagent offers superior solubility profiles, enhanced oxidative stability, and unique "solid-state" properties (prevention of
Part 1: Critical Performance Analysis
Solubility and Lipophilicity (The "Silicon Effect")
The primary advantage of TMSEA over unprotected anilines is the dramatic increase in lipophilicity conferred by the trimethylsilyl (TMS) group.
-
Unprotected Anilines: Often require polar solvents (MeOH, DMF, DMSO) for dissolution, which complicates moisture-sensitive metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig).
-
TMSEA: The ethyl-TMS tail acts as a "greasy" handle, rendering the molecule highly soluble in non-polar organic solvents (Hexanes, Toluene, DCM). This allows reactions to proceed in anhydrous, non-polar media where catalyst stability is often higher.
Table 1: Comparative Physicochemical Profile
| Feature | Unprotected Aniline (4-Ethylaniline) | TMSEA (this compound) | Synthetic Advantage |
| LogP (Lipophilicity) | ~2.7 | > 4.5 (Estimated) | Superior solubility in non-polar solvents; easier extraction. |
| Volatility | High (Flash pt: ~85°C) | Low (High MW) | Reduced loss of material during concentration/drying; safer handling. |
| Chromatography | Streaks on Silica (Polar) | Clean Elution | The TMS group reduces interaction with silanols, improving Rf separation. |
| Oxidative Stability | Prone to rapid oxidation (browning) | Enhanced | Steric bulk of the para-substituent retards oxidative degradation. |
Prevention of -Stacking Aggregation (Materials Science)
In the synthesis of conjugated polymers or fluorescent dyes (OLED precursors), unprotected anilines often lead to products that "quench" due to strong intermolecular
-
Mechanism: The bulky trimethylsilyl group in TMSEA acts as a "spacer," sterically disrupting planar stacking in the solid state.
-
Outcome: This preserves the quantum efficiency of fluorescent materials and improves the film-forming properties of conductive polymers.
Orthogonal Reactivity (vs. Ethynyl Analog)
Researchers often confuse TMSEA with 4-[(trimethylsilyl)ethynyl]aniline (the alkyne version).
-
The Alkyne Risk: The ethynyl group is reactive toward Pd/Cu catalysts (Sonogashira conditions) and susceptible to hydration or reduction.
-
The Ethyl Advantage: The ethyl linker in TMSEA is chemically inert to standard cross-coupling conditions, reducing, and oxidizing environments. It survives multi-step synthesis where the alkyne would degrade.
Part 2: Experimental Protocols & Workflows
Protocol A: Buchwald-Hartwig Amination in Non-Polar Media
This protocol demonstrates the solubility advantage of TMSEA, allowing the use of Toluene rather than DMF.
Materials:
-
Aryl Bromide (1.0 equiv)
-
TMSEA (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (4 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Schlenk flask with Pd(OAc)₂, BINAP, and NaOtBu. Purge with Argon.
-
Solubilization: Dissolve the Aryl Bromide and TMSEA in anhydrous Toluene (0.2 M). Note: An equivalent unprotected aniline would likely require mild heating or a co-solvent like THF/DMF to fully dissolve, risking catalyst poisoning.
-
Reaction: Inject the solution into the flask. Heat to 80°C for 12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite.
-
Purification: Concentrate the filtrate. The lipophilic TMS tag allows the product to be purified via Flash Column Chromatography using a Hexane/EtOAc gradient (typically eluting much earlier than non-silylated analogs).
Protocol B: "Traceless" Purification Strategy
The TMS group provides a distinct NMR handle (singlet at ~0.0 ppm) and mass spectral signature, simplifying the tracking of the aniline moiety through complex pathways.
Detection:
-
1H NMR: Monitor the disappearance of the Ar-NH₂ protons and the persistence of the TMS singlet (
~0.05 ppm) and the ethyl multiplets ( ~0.9 and 2.5 ppm). -
TLC: The product will have a significantly higher Rf value compared to impurities lacking the TMS group.
Part 3: Mechanistic Visualization
The following diagram illustrates the "Solubility-Assisted Synthesis" workflow, contrasting the pathway of TMSEA against a standard aniline.
Figure 1: Comparative workflow demonstrating the process efficiency gains (solubility, workup, and material morphology) when using TMSEA.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Tost, M., & Kazmaier, U. (2025).[1] Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters. ResearchGate. (Cited for context on TMSE group stability and fluoride lability in ester contexts). Available at: [Link]
Sources
A comparative study of different protecting groups for the aniline moiety
Executive Summary
The protection of the aniline moiety is a critical checkpoint in medicinal chemistry and total synthesis. Unlike aliphatic amines, anilines possess a nitrogen atom whose lone pair is delocalized into the aromatic
This guide objectively compares the three dominant classes of aniline protecting groups—Carbamates , Amides , and Sulfonamides —focusing on their electronic modulation of the aromatic ring, orthogonality, and deprotection efficiency.
Mechanistic & Strategic Overview
The selection of an aniline protecting group (PG) is rarely just about masking the nitrogen; it is often about tuning the electronic properties of the aromatic ring.
-
Nucleophilicity Reduction: Unprotected anilines are potent nucleophiles. Protecting groups like Trifluoroacetyl (TFA) significantly reduce this nucleophilicity, preventing side reactions during alkylations elsewhere in the molecule.
-
Electronic Deactivation: Groups like Acetyl (Ac) and Tosyl (Ts) are electron-withdrawing groups (EWG) by induction and resonance (to varying degrees). This deactivates the ring toward Electrophilic Aromatic Substitution (EAS), preventing over-reaction (e.g., poly-halogenation).
-
Orthogonality: In complex heterocycles, the ability to remove an aniline PG in the presence of an aliphatic amine PG (e.g., removing N-Fmoc aniline in the presence of N-Boc piperidine) is paramount.
Decision Logic for PG Selection
Figure 1: Decision tree for selecting aniline protecting groups based on substrate sensitivity and downstream chemistry.
Comparative Performance Matrix
The following data aggregates performance metrics from standard medicinal chemistry workflows.
Table 1: Stability and Electronic Profile
| Protecting Group Class | Specific PG | Installation Yield (Avg) | Electronic Effect on Ring | Stability: Acid | Stability: Base | Stability: Red/Ox |
| Carbamate | Boc (tert-Butyloxycarbonyl) | 85-95% | Weakly Deactivating | Labile (TFA/HCl) | Stable | Stable (Ox) / Stable (Red) |
| Carbamate | Cbz (Benzyloxycarbonyl) | 80-90% | Weakly Deactivating | Stable | Stable | Labile (H₂/Pd) |
| Carbamate | Fmoc (Fluorenylmethoxycarbonyl) | 75-85% | Weakly Deactivating | Stable | Labile (Piperidine) | Stable |
| Amide | Ac (Acetyl) | >95% | Mod. Deactivating | Stable | Stable (requires heat) | Stable |
| Amide | TFA (Trifluoroacetyl) | >90% | Strongly Deactivating | Stable | Labile (Mild Base) | Stable |
| Sulfonamide | Ts (Tosyl) | >90% | Strongly Deactivating | Stable | Stable | Labile (Na/Napth) |
| Sulfonamide | Ns (Nosyl) | 85-95% | Strongly Deactivating | Stable | Stable | Labile (Thiol/Base) |
Table 2: Deprotection Efficiency & Conditions
| Group | Reagent | Conditions | Typical Yield | Orthogonality Note |
| Boc | TFA or HCl | DCM or Dioxane, RT, 1-4h | 90-99% | Orthogonal to Cbz, Fmoc, Ac. |
| Fmoc | 20% Piperidine | DMF, RT, 30 min | 85-95% | Orthogonal to Boc, Cbz. Warning: Anilines are poor leaving groups; reaction is slower than aliphatic amines. |
| Ac | 6N HCl or NaOH | Reflux, 6-12h | 70-90% | Not Orthogonal. Harsh conditions often hydrolyze esters/nitriles. |
| TFA | K₂CO₃ or NaBH₄ | MeOH/H₂O, RT, 1-2h | 90-98% | Highly Orthogonal. Cleaves much faster than Acetyl due to CF₃ induction. |
| Ns | PhSH, K₂CO₃ | DMF, RT, 2h | 85-95% | Fukuyama deprotection. Excellent for secondary anilines. |
Deep Dive: Critical Protocols
Protocol A: The "Gold Standard" Boc Protection
Use Case: General protection for subsequent Pd-catalyzed coupling or basic workups.
Mechanism:
Anilines are weak nucleophiles.[1] Unlike aliphatic amines, they often require a catalyst (DMAP) or heating when reacting with Boc anhydride (
Figure 2: DMAP-catalyzed activation of Boc-anhydride facilitates attack by the weakly nucleophilic aniline.
Experimental Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aniline substrate (1.0 equiv).
-
Solvent: Dissolve in anhydrous THF or DCM (0.2 M concentration).
-
Reagents: Add
(1.1 to 1.5 equiv) followed by (2.0 equiv). -
Catalyst: Add DMAP (0.1 equiv). Note: Without DMAP, reaction times for electron-deficient anilines may extend to 24h+.
-
Reaction: Stir at reflux (THF) or 40°C (DCM) for 4–16 hours. Monitor by TLC (ninhydrin stain is ineffective for Boc-anilines; use UV).
-
Workup: Dilute with EtOAc, wash with 1M citric acid (to remove DMAP/Et3N), sat.
, and brine. Dry over .[2] -
Purification: Flash chromatography (Hex/EtOAc).
Protocol B: The "Electronic Tuner" Trifluoroacetyl (TFA) Protection
Use Case: Deactivating the ring for Friedel-Crafts reactions or preventing oxidation.
Why TFA over Acetyl?
The trifluoroacetyl group is significantly more labile to mild base than the acetyl group. You can remove a TFA group with
Experimental Procedure:
-
Setup: Dissolve aniline (1.0 equiv) in DCM (0.2 M) at 0°C.
-
Base: Add Pyridine (1.5 equiv).
-
Addition: Dropwise add Trifluoroacetic Anhydride (TFAA) (1.2 equiv). Caution: Exothermic.[3]
-
Reaction: Warm to RT and stir for 1-2 hours.
-
Workup: Wash with 1M HCl (to remove pyridine), then sat.
. -
Deprotection (Validation): To remove, treat the crude material with
(2.0 equiv) in MeOH/H2O (10:1) at RT for 2 hours.
Expert Insights & Troubleshooting
-
The "Fmoc Problem" with Anilines: While Fmoc is standard for aliphatic amines,
-Fmoc anilines are prone to premature cleavage due to the acidity of the proton ( for sulfonamides/anilides). In the presence of DBU or other strong organic bases used in subsequent steps, the Fmoc group can eliminate slowly. Recommendation: Avoid Fmoc if you plan to use strong non-nucleophilic bases later; use Cbz or Alloc instead. -
Over-alkylation of Sulfonamides: When using Nosyl (Ns) protection to synthesize secondary anilines (
), the increased acidity of the sulfonamide allows for mild alkylation conditions (Mitsunobu or ). This is a superior route to mono-alkylated anilines compared to direct alkylation, which suffers from poly-alkylation. -
Scavengers in Boc Deprotection: When deprotecting electron-rich Boc-anilines (e.g., methoxy-aniline) with TFA, the generated tert-butyl cation can attack the aromatic ring (Friedel-Crafts alkylation), leading to tert-butylated impurities. Solution: Always add a scavenger like triethylsilane (TES) or 1,3-dimethoxybenzene (5% v/v) to the TFA cocktail.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Knölker, H. J., et al. (1995). Palladium-catalyzed synthesis of N-Boc anilines. Chem. Eur. J., 1, 685.
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Kelly, T. A., & McNeil, D. W. (1994). A Simple Protocol for the Cleavage of Trifluoroacetamides. Tetrahedron Letters, 35(48), 9003-9006.
-
Stafford, J. A., et al. (1998). The use of N-Boc-anilines in the synthesis of pharmaceuticals. Journal of Organic Chemistry, 63, 10040.
Sources
A Mechanistic Guide to the Synthetic Utility of 4-[2-(Trimethylsilyl)ethyl]aniline: A Comparative Analysis
For: Researchers, Scientists, and Drug Development Professionals
This guide presents a mechanistic investigation into the reactions involving 4-[2-(trimethylsilyl)ethyl]aniline. Direct experimental literature on this specific substituted aniline is limited; therefore, this document provides a predictive yet robust analysis of its chemical behavior. By dissecting the roles of its constituent functional groups—the primary aromatic amine, the ethyl spacer, and the terminal trimethylsilyl (TMS) moiety—we can infer its reactivity. This analysis is grounded in well-established principles and supported by comparative data from analogous, extensively studied aniline derivatives.
The core utility of the 2-(trimethylsilyl)ethyl group lies in its function as a stable, yet selectively cleavable, protecting group. This guide will explore its performance in key aniline reactions, compare its function to alternative synthetic strategies, and provide detailed protocols to serve as a validated starting point for experimental design.
Section 1: The 2-(Trimethylsilyl)ethyl Group as a Modulator of Reactivity
The defining feature of this compound is the silylethyl substituent. Unlike a simple alkyl group, this moiety serves as a synthetic handle, primarily functioning as a masked or protected version of the corresponding 4-ethylaniline. Its stability and unique deprotection mechanism offer significant advantages in multi-step synthesis.
The 2-(trimethylsilyl)ethyl group belongs to a class of silicon-based protecting groups that are exceptionally stable to a wide range of conditions, including acidic and basic hydrolysis, and many nucleophiles.[1] This stability is crucial when performing chemical transformations on other parts of the molecule. However, its most valuable feature is its selective removal under mild conditions using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[2]
Mechanism of Fluoride-Mediated Deprotection
The cleavage of the C-Si bond is initiated by the high affinity of fluoride for silicon. The fluoride ion attacks the silicon atom, forming a pentacoordinate, hypervalent silicon intermediate.[3] This intermediate is unstable and fragments via an E2-like elimination pathway, releasing the deprotected aniline, ethylene gas, and a stable fluorotrimethylsilane byproduct. This process is essentially irreversible due to the formation of the volatile ethylene.
dot
Caption: General pathway for electrophilic aromatic substitution.
Diazotization and the Sandmeyer Reaction
Primary aromatic amines readily react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts. T[4]his process, known as diazotization, converts the amino group into an excellent leaving group (N₂ gas). The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functional groups via the Sandmeyer reaction, which utilizes copper(I) salts as catalysts. T[5][6][7]his reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.
[8]This pathway allows for the introduction of halides (-Cl, -Br), cyano (-CN), and other groups that are difficult to install directly onto the aromatic ring.
Section 3: Comparative Analysis with Alternative Reagents
The choice of starting material is critical in synthesis. Here, we compare the predicted performance of this compound with common alternatives.
| Reagent | Key Feature | Advantages | Disadvantages |
| 4-[2-(TMS)ethyl]aniline | Silyl-protected 4-ethylaniline | - Orthogonal deprotection with fluoride1]r>- High stability to acid/base1]r>- Allows for late-stage unmasking of the ethyl group | - Additional protection/deprotection steps required- Higher molecular weight |
| 4-Ethylaniline | Unprotected aniline | - Direct use without deprotection- Atom economical | - Amino group may interfere with desired reactions on other parts of the molecule- Lacks a versatile deprotection handle |
| Aniline with Boc Group | Acid-labile protection | - Well-established protocols- Mild deprotection with acid (e.g., TFA) | [9] - Not stable to strong acidic conditions needed for other transformations |
| Aniline with Cbz Group | Hydrogenolysis-labile protection | - Stable to acidic and basic conditions10]r>- Orthogonal to acid/base labile groups | - Incompatible with reducible groups (alkenes, alkynes, nitro groups)- Requires hydrogenation catalyst (e.g., Pd/C) |
Section 4: Experimental Protocols
The following protocols are adapted from established procedures for structurally similar anilines and serve as a validated starting point for investigating this compound.
Protocol 1: Diazotization and Sandmeyer Bromination
This protocol describes the conversion of the primary amine to a bromide via a diazonium salt intermediate.
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve 10 mmol of this compound in 30 mL of 48% HBr.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve 1.1 equivalents of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. [11] * After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve 1.2 equivalents of CuBr in 20 mL of 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed. [6] * Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract three times with diethyl ether.
-
Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
dot
Caption: Experimental workflow for the two-step synthesis.
Protocol 2: Fluoride-Mediated Deprotection
This protocol details the removal of the 2-(trimethylsilyl)ethyl group to yield 4-ethylaniline.
Materials:
-
N-protected this compound derivative
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve 5 mmol of the silyl-protected aniline in 25 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.5 equivalents of TBAF (1.0 M solution in THF) to the solution at room temperature.
-
[2]2. Reaction Monitoring:
- Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
[2]3. Workup and Purification:
- Once the reaction is complete, quench by adding saturated ammonium chloride solution.
- Extract the mixture three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the resulting crude 4-ethylaniline derivative by silica gel column chromatography or distillation.
Conclusion
While direct mechanistic studies on this compound are not prevalent, its synthetic behavior can be confidently predicted. Its primary utility is as a stable, protected precursor to 4-ethylaniline derivatives. The 2-(trimethylsilyl)ethyl group offers robust protection throughout various synthetic steps and can be selectively removed under mild, fluoride-mediated conditions that are orthogonal to many other protecting groups. This makes it a valuable building block for complex, multi-step syntheses where precise control over reactive sites is paramount, particularly in the fields of pharmaceutical and materials science discovery. The provided mechanistic insights and experimental protocols offer a solid foundation for the strategic application of this versatile reagent.
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
-
GeeksforGeeks. (2023). Sandmeyer Reaction. GeeksforGeeks. [Link]
-
Chemistry Notes. (2022). Sandmeyer Reaction mechanism and Applications. Chemistry Notes. [Link]
-
J&K Scientific LLC. (2023). Sandmeyer Reaction. J&K Scientific LLC. [Link]
-
Garbe, M., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 8, 1533-1541. [Link]
-
Adda247. (2023). Sandmeyer Reaction Mechanism. Adda247. [Link]
-
Mondal, S., et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 88(12), 7949-7961. [Link]
-
TSI Journals. (2016). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. Chemistry Stack Exchange. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Wikidot. [Link]
-
Sacher, J. R., & Weinreb, S. M. (2006). Recent applications of the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group in methodology and total synthesis. Organic Syntheses, 84, 263. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2023). 4.8: Electrophilic aromatic substitution reactions. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). o-TOLIDINE. Organic Syntheses. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Brands, K. M., et al. (2003). Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Journal of Peptide Science, 9(9), 568-574. [Link]
-
University of California, Irvine. (n.d.). Chem 6352 - Protecting Groups. UCI. [Link]
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. BYJU'S. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nikpour, F., & Sarrafi, Y. (2013). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. E-Journal of Chemistry, 10(1), 1-5. [Link]
-
ResearchGate. (2006). 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
- Google Patents. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
ten Cate, J. M. (1999). Current concepts on the theories of the mechanism of action of fluoride. Acta Odontologica Scandinavica, 57(6), 325-329. [Link]
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). FLUORIDE-INDUCED 1,2-ELIMINATION OF O-TRIMETHYLSILYLPHENYL TRIFLATE TO BENZYNE UNDER MILD CONDITIONS. Chemistry Letters, 12(8), 1211-1214. [Link]
-
Capperucci, A., et al. (2013). Fluoride-induced proto- and carbo-desilylation of S,S-, O,O- and O,S-silylated acetals: an insight into the chemical and stereochemical reaction outcome. Journal of Sulfur Chemistry, 34(6), 606-616. [Link]
-
PubMed. (2018). Role of fluoride induced histone trimethylation in development of skeletal fluorosis. PubMed. [Link]
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Case studies demonstrating the successful application of 4-[2-(Trimethylsilyl)ethyl]aniline in complex molecule synthesis
For Immediate Release
[City, State] – February 15, 2026 – In the ever-evolving landscape of complex molecule synthesis, the strategic use of protecting groups and functionalized building blocks is paramount. This guide provides a comparative analysis of 4-[2-(Trimethylsilyl)ethyl]aniline, a reagent with theoretical potential in multi-step synthetic campaigns. However, an extensive review of the current scientific literature reveals a notable scarcity of documented applications, prompting a discussion on its prospective utility versus established alternatives.
Introduction: The Promise of Silyl-Functionalized Anilines
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The inherent reactivity of the amino group often necessitates protection during synthetic sequences to achieve the desired chemo- and regioselectivity.[2] Silyl-based protecting groups are a cornerstone of modern organic synthesis, valued for their tunable stability and mild removal conditions.[3]
The structure of this compound suggests its potential utility in several key areas:
-
Masked Aniline: The 2-(trimethylsilyl)ethyl group can act as a protecting group for the aniline nitrogen, allowing for reactions at other sites of a molecule.
-
Directed Metalation: The silyl group could potentially influence the regioselectivity of ortho-lithiation reactions, providing a pathway to specifically functionalized aniline derivatives.
-
Fluoride-Mediated Deprotection: The key feature of the 2-(trimethylsilyl)ethyl group is its susceptibility to cleavage by fluoride ions, offering a mild and orthogonal deprotection strategy.
Despite these promising attributes, concrete case studies demonstrating the successful application of this compound in the synthesis of complex molecules are conspicuously absent from the current body of scientific literature. This guide, therefore, will draw comparisons with more established reagents and methodologies to provide a forward-looking perspective on where this particular building block might find its niche.
Comparative Analysis with Established Reagents
The lack of specific examples for this compound necessitates a comparison with more commonly employed strategies for aniline protection and functionalization.
| Reagent/Method | Advantages | Disadvantages | Relevant Applications |
| Boc-Aniline | Robust, stable to a wide range of conditions, easily removed with acid. | Acidic deprotection may not be compatible with acid-labile functional groups. | Peptide synthesis, multi-step synthesis of heterocyclic compounds. |
| Cbz-Aniline | Stable to acidic and basic conditions, removed by hydrogenolysis. | Hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, alkynes). | Synthesis of complex natural products and pharmaceuticals. |
| Acyl-Anilines | Simple to introduce, moderately stable. | Can be difficult to remove under mild conditions. | Widely used in industrial processes for the synthesis of dyes and pharmaceuticals. |
| Directed ortho-Metalation (DoM) using other directing groups (e.g., amides, carbamates) | Well-established and predictable regioselectivity. | Often requires strongly basic conditions (e.g., organolithium reagents) at low temperatures. | Synthesis of highly substituted aromatic compounds. |
| 4-((Trimethylsilyl)ethynyl)aniline | Versatile building block for cross-coupling reactions and click chemistry.[4][5] | The ethynyl linker introduces rigidity and different electronic properties compared to the ethyl linker. | Synthesis of organic electronic materials and functionalized polymers.[4] |
| This compound (Hypothetical) | Potential for mild, fluoride-mediated deprotection, offering orthogonality to other protecting groups. | Lack of documented applications and proven efficacy in complex syntheses. | Hypothetically useful in syntheses where acid- and hydrogenolysis-labile groups are present. |
Table 1: Comparison of Aniline Protection and Functionalization Strategies
Hypothetical Application Workflow and Experimental Considerations
While concrete examples are unavailable, we can propose a hypothetical workflow for the application of this compound in a multi-step synthesis. This serves as a conceptual framework for researchers interested in exploring its potential.
Workflow: Synthesis of a Substituted Heterocycle
Caption: Hypothetical synthetic workflow using this compound.
Experimental Protocol: N-Acylation of this compound (Hypothetical)
Objective: To protect the amino group of this compound to enable subsequent functionalization of the aromatic ring.
Materials:
-
This compound
-
Acetyl chloride (or other acylating agent)
-
Triethylamine (or other non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetyl-4-[2-(trimethylsilyl)ethyl]aniline.
Expected Outcome: The N-acylated product would serve as a substrate for subsequent reactions, such as directed ortho-metalation, where the directing effect of the N-acyl group in concert with the silyl moiety could be investigated.
Future Outlook and Research Opportunities
The absence of published data on the application of this compound in complex molecule synthesis presents a clear research opportunity. Key questions to be addressed include:
-
Efficiency of Protection and Deprotection: How do the yields and reaction conditions for the protection and deprotection of this compound compare to established methods?
-
Orthogonality: Can the 2-(trimethylsilyl)ethyl group be selectively removed in the presence of other common protecting groups?
-
Directing Group Ability: Does the silyl group exert a significant and predictable directing effect in electrophilic aromatic substitution or ortho-metalation reactions?
-
Application in Total Synthesis: Can this reagent be successfully employed in the total synthesis of a natural product or a medicinally relevant molecule to demonstrate its practical utility?
Systematic studies designed to answer these questions would be invaluable in determining whether this compound can transition from a reagent of theoretical interest to a valuable tool in the synthetic chemist's arsenal.
Conclusion
While this compound presents an intriguing structural motif with potential applications in modern organic synthesis, its practical utility remains undemonstrated in the peer-reviewed literature. This comparative guide highlights the current void in experimental data and encourages the scientific community to explore the synthetic potential of this and related silyl-functionalized building blocks. Future research will be crucial in defining its role and determining if it can offer tangible advantages over the well-established and widely utilized methods for aniline protection and functionalization.
References
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Frontier, A. (2026). Tips & Tricks: Protecting Groups. University of Rochester Department of Chemistry. [Link]
- Baran, P. S. Directed Metalation: A Survival Guide. Scripps Research.
- MDPI. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry.
-
Organic Synthesis. Protecting Groups. [Link]
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Beilstein Journals. (2023). Design and synthesis of bioactive molecules.
- Snieckus, V. (1990). Directed ortho metalation. Transition-metal-catalyzed cross-coupling reactions.
- University of Missouri-St. Louis. Directed (ortho)
- ResearchGate. Selected natural products (first row) and synthetic bioactive molecules...
- ScholarWorks @ UTRGV. (2022). Synthesis of Bioactive Heterocycles.
- Semantic Scholar. (2008). Synthesis of N-and C-trimethylsilyl-substituded anililes.
- eCommons. (2005). Synthesis and desilylation reactions of some N-2-(trimethylsilyl)
- National Center for Biotechnology Information. (2025).
- ResearchGate. Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach.
- Journal of Organic and Pharmaceutical Chemistry. (2018).
- Semantic Scholar. (1992). The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles.
- Molecules. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- ResearchGate.
- Wikipedia. 4-Aminophenol.
- ResearchGate. 2-Substituted 4-(Trifluoromethyl)
- Google Patents. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
- National Center for Biotechnology Information. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
- ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
- Mol-Instincts. 2,4-Difluoro-6-((triMethylsilyl)ethynyl)aniline | CAS No.684250-21-3 Synthetic Routes.
-
Amerigo Scientific. 4-[(Trimethylsilyl)ethynyl]aniline (96%). [Link]
- National Center for Biotechnology Information. (2017).
- ResearchGate. New Fluorine-Containing Derivatives of 4-Anilino-2-(methylsulfanyl)quinazolines.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-[2-(Trimethylsilyl)ethyl]aniline
Topic: Personal protective equipment for handling 4-[2-(Trimethylsilyl)ethyl]aniline Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Lipophilic Hazard
Stop and Read: Handling this compound requires precautions beyond standard organic synthesis protocols.
While this compound shares the core toxicity profile of anilines (methemoglobinemia, sensitization, potential carcinogenicity), the presence of the 2-(trimethylsilyl)ethyl group significantly alters its physicochemical properties. This lipophilic moiety acts as a "Trojan Horse," potentially accelerating dermal absorption and permeation through standard glove materials (like thin nitrile) faster than unsubstituted aniline.
Core Directive: Treat this compound as a Class 6.1 Toxic substance with enhanced skin permeability. Your primary safety objective is preventing dermal contact and inhalation of aerosols.[1]
Risk Assessment & Hazard Profile
| Hazard Category | Critical Effect | Mechanism of Action |
| Acute Systemic Toxicity | Methemoglobinemia | Oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport. Symptoms (cyanosis/blue lips) may be delayed 2-4 hours. |
| Dermal Absorption | Rapid Permeation | The lipophilic TMS-ethyl tail facilitates transport across the stratum corneum and through standard rubber gloves. |
| Chronic Toxicity | Carcinogenicity | Anilines are suspected mutagens/carcinogens.[2] Chronic low-level exposure must be eliminated. |
| Physical Hazard | Static Discharge | Silyl-protected compounds can be static-prone during weighing, increasing dispersion risk. |
The PPE Matrix: Defense-in-Depth
Do not rely on a single barrier. Use the following multi-layered protection strategy.
A. Hand Protection (Critical Control Point)
Standard nitrile exam gloves (4 mil) are insufficient for prolonged contact.
| Glove Type | Role | Recommendation | Justification |
| Silver Shield / Laminate (EVOH) | Primary Barrier | MANDATORY for synthesis/scale-up. | Broadest chemical resistance; prevents permeation of aromatics/anilines for >4 hours. |
| Viton / Butyl Rubber | Alternative | Acceptable for heavy handling. | Excellent resistance to aromatics but expensive and reduces dexterity. |
| Double Nitrile (Disposable) | Splash Only | Analytical use only (mg quantities). | Protocol: Change outer glove immediately (<2 mins) upon any splash. Anilines permeate nitrile in 5–10 mins. |
B. Respiratory & Body Protection
-
Respiratory: Work must be performed in a certified chemical fume hood .
-
Emergency/Spill: Use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.
-
-
Body:
-
Lab Coat: 100% Cotton (fire resistant) is standard, but for scale-up (>5g), wear a Tyvek® (polyethylene) apron or sleeve covers to prevent absorption into clothing.
-
Footwear: Closed-toe, leather/impervious uppers. No mesh sneakers.
-
-
Eye: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of liquid splash wicking around lenses.
Operational Protocol: The Closed-Loop Workflow
Step 1: Preparation & Weighing
-
Control: Eliminate static. Use an antistatic gun or ionizer if weighing solid powder.
-
Containment: Weigh inside the fume hood. If the balance is external, use a secondary container (tared vial with cap) to transport the solid. Never transport open spatulas.
Step 2: Transfer & Reaction
-
Liquid Handling: Avoid pouring. Use cannula transfer or gas-tight syringes for adding the aniline to reaction vessels. This prevents aerosol generation.[1][3][4][5]
-
Solvent Choice: If diluting, avoid DMSO or DMF if possible, as these solvents further enhance skin absorption of the aniline.
Step 3: Decontamination & Doffing (The "Red Zone") [4]
-
Acid Wash: Before disposing of glassware, rinse with 10% HCl . This protonates the aniline to its anilinium salt, rendering it water-soluble, non-volatile, and significantly reducing vapor pressure.
-
Glove Removal: Use the "Beak Method" (pulling one glove off using the other, turning it inside out) to ensure no outer surface touches skin.
Decision Logic: Safe Handling Workflow
The following diagram illustrates the decision-making process for selecting PPE and handling procedures based on the scale of operation.
Caption: Operational logic flow for scaling PPE based on exposure risk. Note the critical divergence for synthesis-scale handling.
Emergency Response & Disposal
Signs of Exposure (Methemoglobinemia)
-
Delayed (1-4 hrs): Headache, dizziness, nausea, cyanosis (blue lips/fingernails/earlobes).
-
Action: If cyanosis appears, administer oxygen immediately and transport to ER. Mention "Aniline Exposure" to medical staff (Antidote: Methylene Blue, if prescribed).
Spill Cleanup
-
Evacuate the immediate area.
-
Don PPE: Full-face respirator (P100/OV), Silver Shield gloves, Tyvek suit.
-
Absorb: Use sand or vermiculite. Do not use combustible materials (sawdust).
-
Neutralize: Treat the spill area with dilute HCl to form the salt, then clean with soap and water.
Waste Disposal
-
Segregation: Do not mix with oxidizers (fire risk).[6]
-
Labeling: Clearly tag as "Toxic: Aniline Derivative."
-
Container: Dispose of in the Halogenated/Toxic Organic waste stream (due to the silyl group and toxicity profile).
References
-
PubChem. (n.d.). 4-((Trimethylsilyl)ethynyl)aniline Compound Summary. National Library of Medicine.[8] Retrieved from [Link] (Analogous structure for hazard extrapolation).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[9] Occupational Chemical Database: Aniline. United States Department of Labor. Retrieved from [Link]
- Klingner, T. D., & Boeniger, M. F. (2002). A critique of assumptions about selecting chemical-protective gloves: A case for workplace evaluation of permeation. Applied Occupational and Environmental Hygiene.
-
ECHA (European Chemicals Agency). (n.d.). Aniline - Substance Information. Retrieved from [Link]
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- 9. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
